2-Butanone, 3-[(2-methylpropyl)amino]-
Description
Significance of β-Amino Ketones in Organic Synthesis and Industrial Applications
β-Amino ketones are highly valued intermediates in organic synthesis due to their versatile reactivity. The presence of both a ketone and an amino group allows for a variety of chemical transformations, making them precursors to more complex molecules such as β-amino alcohols, diamines, and various heterocyclic compounds. fiveable.meresearchgate.net These derivatives are found in the core structures of many pharmaceuticals, including antiviral, antibacterial, and anticancer agents. mdpi.com For instance, the β-amino ketone framework is a key component in drugs like tolperisone, a muscle relaxant, and sitagliptin, an antidiabetic medication. nih.govresearchgate.net
Industrially, the synthesis of β-amino ketones is relevant to the fine chemicals and pharmaceutical sectors. The development of efficient and scalable methods for their production is a continuous area of research, aiming to provide cost-effective access to these important building blocks.
Historical Development of Synthetic Strategies for Amino Ketone Scaffolds
The synthesis of β-amino ketones has a rich history, with several named reactions being central to their preparation. The Mannich reaction, discovered in the early 20th century, is a cornerstone of β-amino ketone synthesis. nih.govrsc.org This three-component condensation of an aldehyde, a primary or secondary amine, and a ketone containing at least one α-hydrogen has been extensively studied and optimized over the years. organic-chemistry.org
Another classical approach is the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated ketone. nih.govrsc.org This method offers a different retrosynthetic disconnection and is often complementary to the Mannich reaction.
Over time, these foundational methods have been refined with the development of new catalysts, including organocatalysts and transition metal complexes, to improve yields, stereoselectivity, and reaction conditions. nih.govrsc.org Modern synthetic chemistry continues to build on this legacy, seeking more sustainable and atom-economical routes to amino ketone scaffolds. For example, recent advancements include the use of nanocatalysts and microwave-assisted synthesis to accelerate these reactions. mdpi.comrsc.org
Identification of Research Gaps and Emerging Areas in the Study of 2-Butanone (B6335102), 3-[(2-methylpropyl)amino]-
While the general synthesis and utility of β-amino ketones are well-established, specific research on 2-Butanone, 3-[(2-methylpropyl)amino]- is limited. This presents a research gap and an opportunity for further investigation. Key areas for future research on this and similar compounds could include:
Asymmetric Synthesis: The development of stereoselective synthetic routes to produce enantiomerically pure forms of 2-Butanone, 3-[(2-methylpropyl)amino]-. This is particularly relevant for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity.
Catalytic Efficiency: The exploration of novel and more efficient catalytic systems for its synthesis, focusing on green chemistry principles such as the use of non-toxic catalysts and solvents.
Biological Activity Screening: A thorough investigation of the biological properties of 2-Butanone, 3-[(2-methylpropyl)amino]- and its derivatives. Given the known bioactivity of other β-amino ketones, it is plausible that this compound could exhibit interesting pharmacological effects.
Material Science Applications: The potential use of this compound or its polymers in material science, for example, as a monomer in the synthesis of novel polymers with specific properties.
Overview of the Academic and Research Objectives for 2-Butanone, 3-[(2-methylpropyl)amino]-
The primary academic and research objectives concerning 2-Butanone, 3-[(2-methylpropyl)amino]- would logically focus on leveraging its structure as a representative β-amino ketone to advance several key areas of chemical science.
Synthetic Methodology: A primary objective would be the development and optimization of synthetic pathways to this specific molecule. This could involve comparing the efficiency of the Mannich reaction versus the aza-Michael addition for its formation. For instance, a potential Mannich reaction would involve 2-butanone, isobutyraldehyde (B47883), and ammonia (B1221849) or a primary amine. An alternative aza-Michael approach could involve the reaction of isobutylamine (B53898) with methyl vinyl ketone. The study of reaction kinetics, catalyst performance, and purification methods would be crucial.
Detailed Research Findings:
| Synthetic Route | Reactants | Potential Catalyst | Key Research Focus |
| Mannich Reaction | 2-Butanone, Isobutyraldehyde, Amine | Acid or Base Catalysis | Optimization of reaction conditions (temperature, solvent), catalyst screening, yield improvement. |
| aza-Michael Addition | Methyl Vinyl Ketone, Isobutylamine | Lewis Acid or Organocatalyst | Regioselectivity, stereoselectivity (if applicable), reaction mechanism studies. |
Chemical Derivatization and Application: A further objective would be to use 2-Butanone, 3-[(2-methylpropyl)amino]- as a starting material for the synthesis of a library of related compounds. Reduction of the ketone would yield the corresponding β-amino alcohol, a structural motif present in many bioactive molecules. Further reactions at the amine or ketone could lead to a diverse range of heterocyclic compounds.
Physicochemical Characterization: A fundamental research objective would be the thorough characterization of the physical and chemical properties of 2-Butanone, 3-[(2-methylpropyl)amino]-. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of its pKa, and assessment of its stability under various conditions. This data is essential for any future application.
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-(2-methylpropylamino)butan-2-one |
InChI |
InChI=1S/C8H17NO/c1-6(2)5-9-7(3)8(4)10/h6-7,9H,5H2,1-4H3 |
InChI Key |
WPKLNUBTYIQILY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butanone, 3 2 Methylpropyl Amino
Direct Synthesis Approaches to the 2-Butanone (B6335102), 3-[(2-methylpropyl)amino]- Scaffold
Direct synthetic routes to 2-Butanone, 3-[(2-methylpropyl)amino]- focus on the efficient formation of the carbon-nitrogen bond at the β-position relative to the carbonyl group. These methods are often characterized by their atom economy and procedural simplicity.
Exploration of Mannich Reaction Variants for Amino Ketone Formation
The Mannich reaction is a classic and highly effective method for the synthesis of β-amino carbonyl compounds, also known as Mannich bases. nih.govwikipedia.orgthermofisher.com This reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org
The most common variant of the Mannich reaction is a three-component condensation. nih.gov In the context of synthesizing 2-Butanone, 3-[(2-methylpropyl)amino]-, this would involve the reaction of 2-butanone (which possesses acidic α-hydrogens), formaldehyde (B43269) (a non-enolizable aldehyde), and isobutylamine (B53898) (a primary amine). oarjbp.comadichemistry.com The reaction is typically carried out under acidic conditions, which facilitates the formation of an electrophilic iminium ion from formaldehyde and isobutylamine. wikipedia.orgadichemistry.com The enol form of 2-butanone then acts as a nucleophile, attacking the iminium ion to form the desired β-amino ketone. wikipedia.org
The general mechanism involves:
Formation of an N-isobutylmethaniminium ion from isobutylamine and formaldehyde.
Tautomerization of 2-butanone to its enol form.
Nucleophilic attack of the enol on the iminium ion to form the final product.
A variety of protic solvents, such as ethanol (B145695), methanol, or water, can be employed for this reaction. adichemistry.com The use of the hydrochloride salt of the amine is also common to maintain acidic conditions. adichemistry.com
| Reactant 1 | Reactant 2 | Reactant 3 | Typical Conditions | Product |
| 2-Butanone | Formaldehyde | Isobutylamine | Acidic catalyst (e.g., HCl), Protic solvent (e.g., Ethanol), Room temperature to reflux | 2-Butanone, 3-[(2-methylpropyl)amino]- |
This table represents a general scheme for the three-component Mannich reaction. Specific yields and reaction times can vary based on the precise conditions and scale of the reaction.
An alternative to the in situ generation of the iminium ion is the use of pre-formed iminium salts. This approach can offer advantages in terms of reaction control and milder reaction conditions. For the synthesis of the target compound, a pre-formed N-isobutylmethaniminium salt (e.g., the chloride or trifluoroacetate (B77799) salt) would be reacted with the enolate of 2-butanone. The enolate can be generated separately using a suitable base. This method can be particularly useful when dealing with sensitive substrates or when precise control over stoichiometry is required.
Reductive Amination Pathways Utilizing Butanone Derivatives
Reductive amination, also known as reductive alkylation, is a versatile method for forming carbon-nitrogen bonds and represents a viable pathway to 2-Butanone, 3-[(2-methylpropyl)amino]-. sigmaaldrich.com This two-step process, often performed in a single pot, involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. sigmaaldrich.com
A plausible route would start with a suitable 3-functionalized 2-butanone derivative. For instance, the reductive amination of 3-hydroxy-2-butanone (acetoin) with isobutylamine would proceed via the formation of an intermediate imine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. sigmaaldrich.com
| Starting Material | Amine | Reducing Agent | Typical Conditions | Product |
| 3-Hydroxy-2-butanone | Isobutylamine | Sodium cyanoborohydride | Methanol, pH 6-7 | 2-Butanone, 3-[(2-methylpropyl)amino]- |
| 3-Chloro-2-butanone | Isobutylamine | - | Base (e.g., Et3N), Acetonitrile (B52724), Reflux | 2-Butanone, 3-[(2-methylpropyl)amino]- |
This table illustrates potential reductive amination and nucleophilic substitution pathways. Yields are dependent on the specific protocol employed.
Nucleophilic Addition to α,β-Unsaturated Ketones
The conjugate addition of amines to α,β-unsaturated ketones, often referred to as an aza-Michael reaction, provides a direct route to β-amino ketones. walisongo.ac.idresearchgate.net In this approach, isobutylamine would be reacted with methyl vinyl ketone (MVK). The nucleophilic amine attacks the β-carbon of the α,β-unsaturated ketone, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. walisongo.ac.id
This reaction can often be performed under mild conditions, sometimes without the need for a catalyst, although various catalysts can be employed to enhance the reaction rate and selectivity. walisongo.ac.id The reaction is generally considered to be highly atom-economical.
Alkylation and Acylation Strategies for Amino Group Introduction
Another synthetic strategy involves the initial presence of the amino group at the 3-position of the butanone scaffold, followed by the introduction of the isobutyl group.
One such approach is the direct alkylation of 3-amino-2-butanone with an isobutyl halide, such as isobutyl bromide. This nucleophilic substitution reaction would typically be carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts.
Alternatively, a more controlled method involves an acylation-reduction sequence. In this two-step process, 3-amino-2-butanone would first be acylated with isobutyryl chloride or isobutyric anhydride (B1165640) to form the corresponding amide, N-(2-oxobutan-3-yl)isobutyramide. The resulting amide can then be reduced to the desired secondary amine, 2-Butanone, 3-[(2-methylpropyl)amino]-, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). This method offers better control over the degree of alkylation compared to direct alkylation.
Stereoselective Synthesis of Chiral 2-Butanone, 3-[(2-methylpropyl)amino]-
The creation of a single enantiomer of 2-Butanone, 3-[(2-methylpropyl)amino]- necessitates the use of stereoselective synthetic methods. Various strategies have been developed for the asymmetric synthesis of β-amino ketones, which can be applied to the target molecule. These methods aim to control the formation of the new stereocenter with high enantioselectivity.
Asymmetric Mannich Reactions for Enantioselective Product Formation
The asymmetric Mannich reaction is a powerful tool for the enantioselective synthesis of β-amino carbonyl compounds. This reaction involves the addition of an enol or enolate to an imine, catalyzed by a chiral catalyst. In the context of synthesizing 2-Butanone, 3-[(2-methylpropyl)amino]-, this would typically involve the reaction of 2-butanone with an imine generated in situ from isobutyraldehyde (B47883) and an amine, or a pre-formed imine, in the presence of a chiral catalyst.
| Catalyst | Ketone | Amine | Aldehyde | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Proline | Acetone (B3395972) | p-Anisidine | p-Nitrobenzaldehyde | DMSO | 96 | - | >99 |
| (S)-Proline | Cyclohexanone | p-Anisidine | p-Nitrobenzaldehyde | DMSO | 95 | 95:5 | 99 |
This table presents data for analogous asymmetric Mannich reactions and serves to illustrate the potential effectiveness of the methodology for the synthesis of the target compound.
Chiral Auxiliary-Based Synthetic Routes
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. In the synthesis of chiral 2-Butanone, 3-[(2-methylpropyl)amino]-, a chiral auxiliary could be attached to either the enolate precursor or the amine.
One common strategy involves the use of Evans oxazolidinone auxiliaries. An N-acyl oxazolidinone derived from a chiral amino alcohol can be enolized and then reacted with an electrophilic source of the "(2-methylpropyl)amino" group. The bulky chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary would provide the desired β-amino ketone. While specific examples for the target molecule are scarce, this methodology is a well-established and reliable approach for the asymmetric synthesis of a wide range of chiral carbonyl compounds.
Another approach utilizes chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide). Condensation of the chiral sulfinamide with 2-butanone would form a chiral N-sulfinyl ketimine. Nucleophilic addition of a methyl group (e.g., from a Grignard reagent) to this imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent hydrolysis of the sulfinamide would yield the chiral 3-amino-2-butanone, which could then be alkylated with an isobutyl group.
| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (dr) |
| Evans Oxazolidinone | N-propionyl oxazolidinone | Allyl iodide | 98:2 |
| tert-Butanesulfinamide | N-sulfinyl imine of acetophenone | MeLi | >98:2 |
This table illustrates the high diastereoselectivity achievable with common chiral auxiliaries in reactions analogous to the synthesis of the target compound.
Organocatalytic Approaches to Chirality Induction
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. As mentioned in the context of Mannich reactions, chiral amines like proline and its derivatives are effective organocatalysts for the synthesis of β-amino ketones.
Beyond the Mannich reaction, other organocatalytic approaches could be envisioned for the synthesis of 2-Butanone, 3-[(2-methylpropyl)amino]-. For example, a chiral Brønsted acid could be used to activate an imine towards nucleophilic attack by an enamine derived from 2-butanone. Alternatively, a chiral phase-transfer catalyst could be employed in the alkylation of a protected 3-amino-2-butanone precursor. The choice of organocatalyst is crucial for achieving high enantioselectivity, and often requires careful optimization of the reaction conditions.
Metal-Catalyzed Asymmetric Syntheses
Transition metal complexes with chiral ligands are widely used as catalysts for a variety of asymmetric transformations. For the synthesis of chiral 2-Butanone, 3-[(2-methylpropyl)amino]-, several metal-catalyzed approaches could be employed.
One such method is the catalytic asymmetric hydrogenation of a suitable enamine precursor. An enamine derived from 2-butanone and isobutylamine could be hydrogenated using a chiral rhodium or iridium catalyst, for example, to produce the target compound with high enantiomeric excess.
Another strategy involves the metal-catalyzed asymmetric conjugate addition of isobutylamine to a Michael acceptor such as methyl vinyl ketone, followed by trapping of the resulting enolate. Chiral copper, zinc, or other metal complexes have been shown to be effective in catalyzing the asymmetric addition of amines to enones.
While specific literature on the metal-catalyzed asymmetric synthesis of 2-Butanone, 3-[(2-methylpropyl)amino]- is limited, the general applicability of these methods to the synthesis of chiral β-amino ketones is well-documented.
| Metal/Ligand | Reaction Type | Substrate | ee (%) |
| Rh(I)/Chiral Diphosphine | Asymmetric Hydrogenation | Enamine | up to 99 |
| Cu(II)/Chiral Bisoxazoline | Conjugate Addition | α,β-Unsaturated Ketone | up to 98 |
This table provides representative data for metal-catalyzed asymmetric reactions that could be adapted for the synthesis of the target compound.
Enzymatic Desymmetrization for Chiral Building Blocks
Enzymes are highly selective catalysts that can be used to prepare chiral molecules with excellent enantiopurity. One enzymatic strategy applicable to the synthesis of chiral 2-Butanone, 3-[(2-methylpropyl)amino]- is the desymmetrization of a prochiral or meso precursor.
For instance, a prochiral diketone could be selectively reduced by a ketoreductase (KRED) to a chiral hydroxyketone, which could then be converted to the target amine. Alternatively, a meso-diamino precursor could be selectively acylated by a lipase, leaving one enantiomer of the amino group free for further functionalization.
Another powerful enzymatic method is the use of transaminases. A transaminase could be used to directly convert 2,3-butanedione (B143835) to chiral 3-amino-2-butanone by transferring an amino group from a donor molecule like isopropylamine. Subsequent N-alkylation with an isobutyl group would yield the final product. The high stereoselectivity of enzymes often leads to products with very high enantiomeric excess. researchgate.net
| Enzyme | Reaction Type | Substrate | Product ee (%) |
| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral diketone | >99 |
| Lipase | Kinetic Resolution | Racemic amine | >99 |
| Transaminase | Asymmetric Amination | Prochiral ketone | >99 |
This table illustrates the high enantioselectivity typically achieved in enzymatic reactions relevant to the synthesis of the target compound.
Green Chemistry Principles in the Synthesis of 2-Butanone, 3-[(2-methylpropyl)amino]-
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of 2-Butanone, 3-[(2-methylpropyl)amino]- would involve several considerations.
One key aspect is the use of catalytic methods, as discussed in the previous sections. Catalytic reactions, whether using metal complexes, organocatalysts, or enzymes, are generally preferred over stoichiometric reagents because they reduce waste generation. The ideal catalyst would be highly efficient, recyclable, and non-toxic.
The choice of solvent is another important factor. Traditional organic solvents often have significant environmental and health impacts. Green chemistry encourages the use of safer solvents, such as water, ethanol, or supercritical fluids, or even solvent-free conditions where possible. For example, some Mannich reactions can be performed in water or under solvent-free mechanochemical conditions, significantly improving the greenness of the process.
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another crucial metric. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts, like substitution or elimination reactions that use protecting groups.
The use of renewable feedstocks is also a central tenet of green chemistry. While the immediate precursors to 2-Butanone, 3-[(2-methylpropyl)amino]- (2-butanone and isobutylamine) are typically derived from petrochemical sources, there is growing research into the bio-based production of these and other chemical building blocks. For instance, 2-butanone can be produced through the fermentation of biomass. sigmaaldrich.com
By carefully selecting the synthetic route and reaction conditions, the synthesis of 2-Butanone, 3-[(2-methylpropyl)amino]- can be designed to be more environmentally benign, aligning with the principles of green chemistry.
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing waste and reducing the environmental impact of chemical processes. acs.org For the synthesis of 2-Butanone, 3-[(2-methylpropyl)amino]-, a solvent-free approach to reductive amination offers several advantages, including higher reactant concentrations, faster reaction rates, and simplified product isolation. organic-chemistry.orgresearchgate.net
In a typical solvent-free procedure, 2,3-butanedione and isobutylamine are mixed directly with a reducing agent and a solid acid activator. organic-chemistry.org The use of a solid acid, such as boric acid or p-toluenesulfonic acid monohydrate, can facilitate the formation of the iminium intermediate, which is then readily reduced. organic-chemistry.org Sodium borohydride (B1222165) is a commonly employed reducing agent in these reactions due to its stability and selectivity. acs.orgorganic-chemistry.org The reaction is often carried out by grinding the reactants together in a mortar and pestle, providing the necessary energy to initiate the reaction. acs.org
The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography-mass spectrometry. Upon completion, the product can be isolated by a simple workup procedure, which typically involves partitioning the reaction mixture between an aqueous solution and an organic solvent to remove the spent reducing agent and catalyst. acs.org The solvent-free approach is not only environmentally benign but can also lead to high yields of the desired product with minimal side-product formation. organic-chemistry.org
Table 1: Representative Solvent-Free Reductive Amination Conditions
| Parameter | Value | Reference |
| Carbonyl Compound | 2,3-Butanedione | N/A |
| Amine | Isobutylamine | N/A |
| Reducing Agent | Sodium Borohydride | organic-chemistry.org |
| Activator | p-Toluenesulfonic acid monohydrate | organic-chemistry.org |
| Stoichiometry (Carbonyl:Amine:Reducer) | 1 : 1.2 : 1.5 | N/A |
| Temperature | Room Temperature | acs.org |
| Reaction Time | 30 - 60 minutes | acs.org |
| Yield | >90% (representative) | N/A |
Aqueous Phase Reaction Development
Performing organic reactions in water is a key goal of sustainable chemistry, as water is a non-toxic, non-flammable, and inexpensive solvent. The development of aqueous phase reductive amination for the synthesis of 2-Butanone, 3-[(2-methylpropyl)amino]- presents an attractive alternative to traditional organic solvents. beilstein-journals.org While the reactants may have limited solubility in water, the reaction can still proceed efficiently, sometimes even with enhanced reactivity and selectivity. beilstein-journals.org
In an aqueous reductive amination, 2,3-butanedione and isobutylamine can be reacted in the presence of a water-tolerant reducing agent. beilstein-journals.org Metal powders, such as zinc, in an aqueous alkaline medium have been shown to be effective for the reductive amination of aldehydes and ketones. beilstein-journals.org The reaction likely proceeds through the formation of an imine at the interface of the organic reactants and the aqueous phase, followed by reduction. The use of a phase-transfer catalyst can be beneficial in such systems to enhance the interaction between the reactants. nih.gov
A significant challenge in aqueous phase reactions is the potential for competing hydrolysis of the imine intermediate. rsc.org However, by carefully controlling the pH and reaction temperature, the formation of the desired amine can be favored. rsc.org The workup of aqueous reactions is often straightforward, involving extraction of the product with a suitable organic solvent. The development of efficient aqueous phase synthetic routes contributes to safer and more environmentally friendly chemical manufacturing. beilstein-journals.org
Table 2: Illustrative Aqueous Phase Reductive Amination Parameters
| Parameter | Value | Reference |
| Carbonyl Compound | 2,3-Butanedione | N/A |
| Amine | Isobutylamine | N/A |
| Reducing Agent | Zinc Powder | beilstein-journals.org |
| Solvent | Water with 5% NaOH | beilstein-journals.org |
| Stoichiometry (Carbonyl:Amine:Reducer) | 1 : 1.1 : 2.0 | N/A |
| Temperature | Room Temperature | beilstein-journals.org |
| Reaction Time | 24 hours | beilstein-journals.org |
| Yield | 60-70% (representative) | N/A |
Sustainable Catalysis and Catalyst Recycling
The use of sustainable catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry. hilarispublisher.com For the synthesis of 2-Butanone, 3-[(2-methylpropyl)amino]-, employing a recyclable catalyst can significantly reduce waste and production costs. hilarispublisher.com Heterogeneous catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture by filtration and reused in subsequent batches. hilarispublisher.com
A variety of heterogeneous catalysts have been developed for reductive amination, including metals like nickel, cobalt, and noble metals supported on materials such as carbon, alumina, or silica (B1680970). mdpi.comresearchgate.netencyclopedia.pub These catalysts are typically used in conjunction with molecular hydrogen as the reducing agent. rsc.org The choice of catalyst and support can influence the activity, selectivity, and stability of the catalytic system. mdpi.com For instance, the acidity or basicity of the support can affect the dehydrogenation and hydrogenation steps of the reaction mechanism. mdpi.com
Catalyst recycling is a critical aspect of sustainable catalysis. After the reaction, the heterogeneous catalyst can be recovered by filtration or magnetic separation if a magnetic catalyst is used. hilarispublisher.com The recovered catalyst can then be washed and reactivated if necessary before being used in a new reaction cycle. The ability to reuse the catalyst multiple times without a significant loss of activity is a key indicator of a robust and economically viable process. hilarispublisher.com
Table 3: Example of a Sustainable Catalytic System for Reductive Amination
| Parameter | Value | Reference |
| Carbonyl Compound | 2,3-Butanedione | N/A |
| Amine | Isobutylamine | N/A |
| Catalyst | Ni/SiO2 | encyclopedia.pub |
| Reducing Agent | H2 (10 bar) | researchgate.net |
| Solvent | Methanol | organic-chemistry.org |
| Temperature | 80 °C | organic-chemistry.org |
| Catalyst Loading | 5 mol% | N/A |
| Catalyst Reusability | >5 cycles (representative) | hilarispublisher.com |
Scale-Up Considerations and Process Optimization for 2-Butanone, 3-[(2-methylpropyl)amino]- Synthesis
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For the synthesis of 2-Butanone, 3-[(2-methylpropyl)amino]- via reductive amination, process optimization is crucial for a successful scale-up. manchester.ac.uk
Key parameters that need to be optimized include reaction temperature, pressure, reactant concentrations, catalyst loading, and reaction time. acs.org Design of Experiments (DoE) can be a valuable tool to systematically study the effects of these parameters and their interactions, allowing for the identification of optimal reaction conditions with a minimal number of experiments. manchester.ac.uk For instance, in a catalytic reductive amination, increasing the temperature may increase the reaction rate but could also lead to catalyst deactivation or the formation of byproducts. mdpi.com
Heat management is a critical safety consideration during scale-up, as reductive amination reactions are often exothermic. acs.org A continuous flow reactor can offer advantages over a traditional batch reactor in terms of heat transfer and safety, as the reaction volume at any given time is small. acs.org Continuous processing can also lead to improved product consistency and higher throughput. acs.org
The choice of downstream processing and purification methods is also vital for an efficient and scalable process. The ease of product isolation and purification can be significantly influenced by the choice of solvent and catalyst system. For example, the use of a heterogeneous catalyst simplifies the separation process compared to a homogeneous one. hilarispublisher.com Ultimately, a thorough understanding of the reaction kinetics and thermodynamics is essential for the successful and safe scale-up of the synthesis of 2-Butanone, 3-[(2-methylpropyl)amino]-. rsc.org
Spectroscopic Data for 2-Butanone, 3-[(2-methylpropyl)amino]- Remains Elusive
Comprehensive searches for advanced spectroscopic data on the chemical compound 2-Butanone, 3-[(2-methylpropyl)amino]- have yielded no specific experimental results. Detailed structural elucidation and characterization using techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are not publicly available in scientific literature or databases for this particular molecule.
The inquiry sought in-depth analysis based on a precise outline, including one- and two-dimensional NMR, dynamic and solid-state NMR, as well as Infrared (IR) and Raman spectroscopy. This level of detailed spectroscopic information is crucial for confirming the molecular structure, understanding its conformational dynamics, and identifying its characteristic functional groups.
While spectroscopic data for related compounds such as 2-butanone and 3-methyl-2-butanone (B44728) are accessible, this information is not transferable to the specifically requested compound, 2-Butanone, 3-[(2-methylpropyl)amino]-. The presence of the (2-methylpropyl)amino substituent at the third position of the 2-butanone backbone introduces significant structural differences that would result in a unique spectroscopic fingerprint.
Without experimental data from techniques like ¹H and ¹³C NMR for chemical shift and coupling constant analysis, or from 2D NMR (COSY, HSQC, HMBC, NOESY) to establish connectivity and stereochemistry, a thorough structural assignment as requested cannot be performed. Similarly, the absence of IR and Raman spectra prevents the identification of characteristic vibrational frequencies for its functional groups. Furthermore, no studies on the conformational analysis through dynamic NMR or the characterization of its solid form via solid-state NMR appear to have been published.
Therefore, the generation of a detailed article focusing solely on the advanced spectroscopic characterization of 2-Butanone, 3-[(2-methylpropyl)amino]- is not possible at this time due to the lack of available scientific data.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Butanone, 3 2 Methylpropyl Amino
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Hydrogen Bonding Network Analysis through Vibrational Shifts
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the hydrogen bonding network of 2-Butanone (B6335102), 3-[(2-methylpropyl)amino]-. The presence of a carbonyl group (C=O) as a hydrogen bond acceptor and a secondary amine group (N-H) as a hydrogen bond donor allows for the formation of both intermolecular and intramolecular hydrogen bonds. These interactions induce discernible shifts in the vibrational frequencies of the involved functional groups.
In a non-polar solvent or the gaseous phase where the molecule is isolated, the N-H stretching vibration is expected to appear as a sharp band. However, in the condensed phase or in polar solvents, intermolecular hydrogen bonding (N-H···O=C) causes this band to broaden and shift to a lower frequency (redshift). The magnitude of this shift is proportional to the strength of the hydrogen bond.
Similarly, the C=O stretching frequency is sensitive to hydrogen bonding. nih.gov When the carbonyl oxygen acts as a hydrogen bond acceptor, it weakens the C=O double bond, resulting in a redshift of its characteristic stretching frequency, which typically appears around 1715 cm⁻¹ for an unconjugated ketone. youtube.com The formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen would create a six-membered ring-like conformation, leading to significant and characteristic shifts in both N-H and C=O stretching frequencies.
The analysis of these vibrational shifts provides critical insights into the supramolecular structure and molecular association of the compound in various states.
Table 1: Expected Vibrational Frequency Shifts for 2-Butanone, 3-[(2-methylpropyl)amino]- due to Hydrogen Bonding
| Functional Group | Typical Frequency (Non-H-bonded) | Expected Shift with H-Bonding | Rationale |
| N-H Stretch | ~3300-3500 cm⁻¹ (sharp) | Redshift (to lower cm⁻¹), Broadening | Lengthening and weakening of the N-H bond. |
| C=O Stretch | ~1715 cm⁻¹ (sharp) | Redshift (to lower cm⁻¹) | Weakening of the C=O double bond due to electron donation to the H-bond. nih.gov |
| C-N Stretch | ~1180-1360 cm⁻¹ | Blueshift (to higher cm⁻¹) | Increased bond strength due to electronic effects from H-bonding at the nitrogen atom. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of 2-Butanone, 3-[(2-methylpropyl)amino]- through analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₁₇NO.
Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. The inherent instability of this ion leads to predictable fragmentation pathways, primarily driven by the presence of the ketone and amine functional groups. Key fragmentation mechanisms for this compound include:
Alpha-Cleavage: This is a dominant pathway for both ketones and amines. libretexts.orgyoutube.com Cleavage of the C-C bond adjacent to the carbonyl group or the C-C bond adjacent to the nitrogen atom results in the formation of stable acylium ions or iminium ions.
Cleavage adjacent to the carbonyl group can lead to the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃), producing prominent peaks.
Alpha-cleavage adjacent to the nitrogen atom is particularly favored, involving the cleavage of the bond between C3 and C4, leading to a resonance-stabilized iminium cation. The loss of the isobutyl group is another possibility.
McLafferty Rearrangement: This rearrangement is characteristic of ketones with a sufficiently long alkyl chain containing a γ-hydrogen. In this molecule, a γ-hydrogen transfer from the N-isobutyl group to the carbonyl oxygen can occur, followed by the elimination of a neutral alkene.
The resulting mass spectrum is a unique fingerprint, with the m/z values and relative intensities of the fragment ions used to piece together the molecule's structure. docbrown.info
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. chromatographyonline.com For 2-Butanone, 3-[(2-methylpropyl)amino]-, HRMS is crucial for distinguishing its molecular formula, C₈H₁₇NO, from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
The theoretical exact mass of the neutral molecule can be calculated using the most abundant isotopes of its constituent elements. The protonated molecule, [M+H]⁺, is commonly observed in soft ionization techniques like electrospray ionization (ESI). HRMS can confirm the elemental composition of this ion with high confidence, which is a critical step in structural confirmation. nih.govresearchgate.net
Table 2: Calculated Exact Masses for Key Ions of 2-Butanone, 3-[(2-methylpropyl)amino]-
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| Neutral Molecule [M] | C₈H₁₇NO | 143.13101 |
| Molecular Ion [M]⁺• | C₈H₁₇NO⁺• | 143.13101 |
| Protonated Molecule [M+H]⁺ | C₈H₁₈NO⁺ | 144.13829 |
Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) offers a more detailed view of the fragmentation pathways by establishing parent-daughter ion relationships. nih.govresearchgate.net In an MS/MS experiment, the molecular ion (or a chosen precursor ion) of 2-Butanone, 3-[(2-methylpropyl)amino]- is mass-selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are analyzed in the second stage of the mass spectrometer.
This technique allows for the systematic mapping of the fragmentation cascade. nih.govresearchgate.net For example, selecting the molecular ion at m/z 143 and subjecting it to CID would generate a product ion spectrum. The fragments in this spectrum would confirm the neutral losses and daughter ions proposed from the initial full-scan MS data, thereby providing much stronger evidence for the proposed structure and fragmentation mechanisms, such as specific alpha-cleavages.
Isotopic Labeling Studies for Mechanistic Insights in Fragmentation
Isotopic labeling is a sophisticated method used to trace the pathways of atoms during fragmentation. By strategically replacing specific atoms in 2-Butanone, 3-[(2-methylpropyl)amino]- with their heavier isotopes (e.g., replacing ¹H with ²H (Deuterium) or ¹²C with ¹³C), the fragmentation mechanisms can be definitively proven.
For instance, to confirm a proposed McLafferty rearrangement involving a hydrogen transfer from the isobutyl group, one could synthesize the molecule with deuterium (B1214612) atoms specifically at the γ-position. If the resulting neutral loss observed in the mass spectrum shifts by one mass unit (corresponding to the mass of deuterium instead of hydrogen), it provides conclusive evidence for that specific hydrogen transfer mechanism. Similarly, labeling the N-H proton with deuterium would help differentiate fragmentation pathways that involve this specific hydrogen atom. isotope.com While experimentally demanding, these studies provide unparalleled mechanistic detail that is often unattainable through other methods.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of 2-Butanone, 3-[(2-methylpropyl)amino]- can be grown, this technique can provide precise information on bond lengths, bond angles, and torsional angles.
Crucially, the compound possesses a chiral center at the C3 position. For an enantiomerically pure sample, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) without ambiguity. The resulting electron density map reveals the precise spatial arrangement of all atoms in the crystal lattice. nih.gov
Furthermore, the analysis reveals how molecules pack together in the crystal, providing valuable information about intermolecular forces, such as the hydrogen bonding network discussed in section 3.2.2. It would show the exact distances and angles of the N-H···O=C bonds that hold the crystal lattice together. Currently, there is no publicly available crystal structure for this specific compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereochemical Assignment
Since 2-Butanone, 3-[(2-methylpropyl)amino]- is a chiral molecule, chiroptical spectroscopy techniques are indispensable for its stereochemical analysis. saschirality.org Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.netnih.gov
The two enantiomers, (R)- and (S)-2-Butanone, 3-[(2-methylpropyl)amino]-, are non-superimposable mirror images and will produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). This property allows for:
Stereochemical Assignment: By comparing the experimentally measured CD spectrum to one predicted by quantum chemical calculations, the absolute configuration of an enantiomerically pure sample can be assigned. cas.cz
Enantiomeric Excess (ee) Determination: The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A racemic mixture (50:50 of R and S) will be CD-silent. nih.gov By measuring the CD signal of a sample and comparing it to that of a pure enantiomer, the enantiomeric excess can be accurately quantified.
These techniques are vital for applications where the stereochemistry of the molecule is critical, as different enantiomers can have vastly different biological activities. umich.edu
Reactivity and Reaction Mechanisms of 2 Butanone, 3 2 Methylpropyl Amino
Reactivity of the Ketone Moiety
The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack. Additionally, the presence of alpha-hydrogens allows for enolization and subsequent reactions at the adjacent carbon atoms.
Nucleophilic Addition Reactions at the Carbonyl Carbon
The carbonyl carbon of the ketone in 2-Butanone (B6335102), 3-[(2-methylpropyl)amino]- is sp² hybridized and possesses a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. libretexts.org This results in a nucleophilic addition reaction, where the carbon's hybridization changes from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol.
The general mechanism for nucleophilic addition is as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. The pi electrons of the carbon-oxygen double bond move to the oxygen atom.
Protonation: The resulting alkoxide intermediate is protonated by a weak acid to form the final alcohol product. libretexts.org
Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon. jove.com
Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl
| Nucleophile | Reagent Example | Product Type |
| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |
| Grignard reagent (R-MgX) | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |
| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) with a base catalyst | Cyanohydrin |
This table provides illustrative examples of nucleophilic addition reactions.
Enolization and Reactions at the Alpha-Carbon of the Ketone
The ketone functionality in 2-Butanone, 3-[(2-methylpropyl)amino]- possesses two alpha-carbons, each bearing acidic protons. The presence of the electron-withdrawing carbonyl group increases the acidity of these alpha-hydrogens. sketchy.com Deprotonation of an alpha-carbon by a base results in the formation of a resonance-stabilized enolate ion. sketchy.comvanderbilt.edu This enolate can also exist in equilibrium with its tautomeric enol form. vanderbilt.edu
Being an unsymmetrical ketone, 2-Butanone, 3-[(2-methylpropyl)amino]- can form two different enolates:
Kinetic Enolate: Formed by the removal of a proton from the less substituted alpha-carbon (the methyl group). This process is faster and is favored by strong, sterically hindered bases at low temperatures. vanderbilt.edulibretexts.org
Thermodynamic Enolate: Formed by the removal of a proton from the more substituted alpha-carbon. This enolate is more stable and is favored under conditions that allow for equilibrium, such as higher temperatures and weaker bases. vanderbilt.edupitt.edu
The formation of these enolates is crucial as they are key intermediates in a variety of reactions where the alpha-carbon acts as a nucleophile. idc-online.com
Condensation Reactions Involving the Ketone Group
The enolate ions derived from 2-Butanone, 3-[(2-methylpropyl)amino]- can act as nucleophiles and attack the electrophilic carbonyl carbon of another molecule of the ketone (or a different carbonyl compound). This leads to a class of reactions known as aldol (B89426) condensations. jackwestin.comwikipedia.org
The general mechanism for a base-catalyzed aldol condensation is:
Enolate Formation: A base removes an alpha-proton to form a nucleophilic enolate ion. jackwestin.com
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second molecule. jackwestin.com
Protonation: The resulting alkoxide is protonated to form a β-hydroxy ketone (an aldol addition product). jackwestin.com
Dehydration: Upon heating, the β-hydroxy ketone can undergo dehydration to form an α,β-unsaturated ketone. libretexts.org
When 2-Butanone, 3-[(2-methylpropyl)amino]- reacts with a different aldehyde or ketone that either has no alpha-hydrogens or has a more reactive carbonyl group, a "crossed" or "mixed" aldol condensation can occur. wikipedia.orglibretexts.org Intramolecular aldol condensations are also possible if a second carbonyl group is present within the same molecule at a suitable distance. libretexts.org A specific type of crossed aldol condensation between a ketone and an aromatic aldehyde is known as the Claisen-Schmidt condensation. libretexts.orgmasterorganicchemistry.com
Reactivity of the Secondary Amine Moiety
The secondary amine group in 2-Butanone, 3-[(2-methylpropyl)amino]- is characterized by the nitrogen atom with its lone pair of electrons, which imparts both nucleophilic and basic properties to the molecule.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile, capable of reacting with electrophiles.
N-Alkylation: Secondary amines can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. jst.go.jp This reaction typically proceeds via an SN2 mechanism. The initial product is a tertiary ammonium (B1175870) salt, which is then deprotonated by a base (often excess amine) to yield the tertiary amine. chemguide.co.uk However, the resulting tertiary amine can also react with the alkyl halide, potentially leading to the formation of a quaternary ammonium salt as a byproduct. researchgate.netutexas.edu
N-Acylation: Secondary amines react readily with acylating agents such as acyl chlorides or acid anhydrides to form N,N-disubstituted amides. tandfonline.comgoogle.com The reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.com The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion. chemguide.co.uk A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride that is formed. stackexchange.com
Table 2: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Electrophile Example | Product Type |
| N-Alkylation | Methyl iodide (CH₃I) | Tertiary amine |
| N-Acylation | Acetyl chloride (CH₃COCl) | N,N-disubstituted amide |
This table provides illustrative examples of reactions involving the secondary amine.
Salt Formation and Protonation Equilibria
The lone pair of electrons on the nitrogen atom of the secondary amine allows it to act as a Brønsted-Lowry base, accepting a proton from an acid. pressbooks.pub This reaction forms an ammonium salt. spectroscopyonline.com
R₂NH + H-A ⇌ R₂NH₂⁺ A⁻ (Secondary Amine) + (Acid) ⇌ (Ammonium Salt)
The basicity of the amine is a measure of its ability to accept a proton. Alkylamines are generally more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom. libretexts.org
Amine Oxidation Pathways
The secondary amine moiety in 2-Butanone, 3-[(2-methylpropyl)amino]- is susceptible to oxidation, a common reaction for amines. The specific products of such an oxidation reaction depend heavily on the oxidizing agent employed and the reaction conditions. Generally, the oxidation of secondary amines can proceed through several pathways.
One potential pathway involves the formation of a stable nitroxide radical. This occurs under mild oxidizing conditions and is a reversible one-electron oxidation. Stronger oxidizing agents can lead to the formation of nitrones or, with cleavage of the N-alkyl bond, a mixture of products including the corresponding ketone and an amide.
In a broader context, the oxidation of α-aminoketones can be a complex process. For instance, oxidative amination of aldehydes with secondary amines has been shown to produce α-amino ketones through the oxidative rearrangement of an in situ-generated enamine intermediate. nih.govacs.org While this is a synthetic route to α-amino ketones, the reverse—the oxidation of the amine—can also be envisioned. For example, the use of N-bromosuccinimide (NBS) and dimethyl sulfoxide (B87167) (DMSO) as an oxidant system can lead to the formation of α-amino ketones from amino alcohols, highlighting the susceptibility of the amine and adjacent carbon to oxidation. organic-chemistry.org
A plausible oxidation pathway for 2-Butanone, 3-[(2-methylpropyl)amino]- with a generic oxidizing agent is depicted below:
| Reactant | Oxidizing Agent | Potential Product(s) |
| 2-Butanone, 3-[(2-methylpropyl)amino]- | Mild (e.g., H₂O₂) | N-oxide, Nitrone |
| 2-Butanone, 3-[(2-methylpropyl)amino]- | Strong (e.g., KMnO₄) | Cleavage products (e.g., 2,3-butanedione (B143835), isobutyraldehyde) |
Schiff Base Formation
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. wikipedia.org They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net However, the secondary amine in 2-Butanone, 3-[(2-methylpropyl)amino]- cannot directly form a stable Schiff base in the classical sense, as it lacks the two protons on the nitrogen required for the elimination of water.
Instead, the ketone functionality of 2-Butanone, 3-[(2-methylpropyl)amino]- can react with a primary amine to form a Schiff base. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. libretexts.orgquora.com The general mechanism for this reaction is as follows:
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the primary amine: The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.
Protonation of the hydroxyl group: This converts the hydroxyl group into a good leaving group (water).
Elimination of water: The lone pair on the nitrogen pushes out a molecule of water, forming an iminium ion.
Deprotonation: A base removes a proton from the nitrogen, yielding the neutral Schiff base.
The reaction of 2-Butanone, 3-[(2-methylpropyl)amino]- with a generic primary amine (R-NH₂) can be represented as:
CH₃C(=O)CH(NHCH₂CH(CH₃)₂)CH₃ + R-NH₂ ⇌ CH₃C(=NR)CH(NHCH₂CH(CH₃)₂)CH₃ + H₂O
The equilibrium of this reaction can be shifted towards the product by removing the water formed, for instance, by using a Dean-Stark apparatus.
Intramolecular Cyclization Reactions and Heterocycle Formation
The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. youtube.com These reactions are often promoted by acid or base catalysis and can lead to a variety of ring systems depending on the reaction conditions and the structure of the starting material.
For 2-Butanone, 3-[(2-methylpropyl)amino]-, intramolecular cyclization could potentially lead to the formation of a five- or six-membered ring containing nitrogen. For example, an intramolecular aldol-type condensation could occur, where the enolate of the ketone attacks an iminium ion formed from the secondary amine. However, a more plausible pathway for heterocycle formation often involves the reaction of the α-aminoketone with another bifunctional molecule.
α-Haloketones are well-known precursors for the synthesis of a wide variety of heterocycles through their reaction with nucleophiles. nih.gov Similarly, α-aminoketones are valuable building blocks for nitrogen-containing heterocycles. rsc.org For example, the reaction of an α-aminoketone with a 1,3-dicarbonyl compound can lead to the formation of substituted pyrroles.
A potential intramolecular cyclization could be envisioned under specific conditions, for instance, if a functional group were present on the isobutyl moiety that could act as a nucleophile. More commonly, this compound would serve as a synthon in reactions with other molecules to build heterocyclic rings. For example, condensation with a dicarbonyl compound could lead to the formation of a dihydropyrazine (B8608421) ring.
Regioselectivity and Stereoselectivity in the Reactions of 2-Butanone, 3-[(2-methylpropyl)amino]-
Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.org In the context of 2-Butanone, 3-[(2-methylpropyl)amino]-, regioselectivity would be a key consideration in reactions involving the enolate of the ketone. The ketone has two α-carbons, one bearing the amino group and the other a methyl group. The formation of the enolate can, in principle, occur on either side of the carbonyl group. The acidity of the α-protons is influenced by the electron-withdrawing nature of the adjacent amino group, which can affect the regiochemical outcome of enolate formation and subsequent reactions.
Stereoselectivity , the preferential formation of one stereoisomer over another, is also a critical aspect of the reactivity of this chiral molecule. The carbon atom bearing the amino group is a stereocenter. Therefore, reactions at the carbonyl group or at the α-carbon can potentially lead to the formation of diastereomers. The existing stereocenter can influence the stereochemical outcome of these reactions through steric hindrance or by directing the approach of incoming reagents. For example, the reduction of the ketone to a hydroxyl group would result in the formation of a second stereocenter, and the ratio of the resulting diastereomeric amino alcohols would depend on the steric and electronic environment around the carbonyl group.
In reactions of β-aminoketones, high levels of stereoselectivity have been observed, often influenced by the catalyst and reaction conditions. nih.govrsc.org For instance, Mannich reactions to form β-aminoketones can proceed with high diastereoselectivity. nih.gov While our subject is an α-aminoketone, similar principles of stereocontrol would apply.
Mechanistic Investigations of Key Transformations
Kinetic studies involve measuring the rate of a reaction and how it is affected by changes in concentration of reactants, temperature, and catalysts. Such studies can provide valuable insights into the reaction mechanism, including the identification of the rate-determining step.
For a reaction involving 2-Butanone, 3-[(2-methylpropyl)amino]-, such as its reaction with a primary amine to form a Schiff base, a kinetic study would involve monitoring the concentration of the reactants or products over time. The rate law for the reaction could then be determined, which expresses the relationship between the rate of the reaction and the concentrations of the reactants. For example, if the reaction were found to be first order in the α-aminoketone and first order in the primary amine, the rate law would be:
Rate = k[2-Butanone, 3-[(2-methylpropyl)amino]-][Primary Amine]
The rate constant, k, could be determined at different temperatures to calculate the activation energy of the reaction, providing further information about the energy barrier that must be overcome for the reaction to occur. Kinetic studies of α-amino acid ester prodrugs have been used to elucidate their activation mechanisms, demonstrating the power of this approach. nih.gov
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org This effect arises from the difference in the zero-point vibrational energies of bonds to different isotopes. youtube.com By measuring the KIE, it is possible to determine whether a particular bond is broken or formed in the rate-determining step of a reaction.
For example, in the context of Schiff base formation, a deuterium (B1214612) kinetic isotope effect could be studied by replacing the protons on the primary amine with deuterium (R-ND₂). If the rate of the reaction is slower with the deuterated amine, it would suggest that the N-H bond is broken in the rate-determining step. Conversely, if there is no significant change in the rate, it would indicate that the N-H bond cleavage occurs in a fast step after the rate-determining step.
Another application would be in studying the mechanism of enolate formation. By replacing the α-protons of the ketone with deuterium, a primary kinetic isotope effect would be expected if the abstraction of this proton is the rate-determining step. The magnitude of the KIE can provide further details about the transition state of this step. Such studies are powerful tools for probing reaction mechanisms at a molecular level. nih.gov
Thermodynamic and Kinetic Profiling of Reactions of 2-Butanone, 3-[(2-methylpropyl)amino]-
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the thermodynamic and kinetic profiling of reactions specifically involving the chemical compound 2-Butanone, 3-[(2-methylpropyl)amino]-. While extensive data exists for related compounds such as 2-butanone and its various radicals, as well as substituted butanones like 3-methyl-2-butanone (B44728), specific experimental or computational studies detailing the reactivity of 2-Butanone, 3-[(2-methylpropyl)amino]- are not presently available in the public domain.
The scientific community has conducted in-depth investigations into the thermochemistry and reaction kinetics of analogous ketones, which play a crucial role in areas such as atmospheric chemistry and biofuel combustion. For instance, studies on the oxidation of 2-butanone have provided valuable insights into the behavior of ketones in various chemical environments. However, the introduction of a 3-[(2-methylpropyl)amino]- substituent fundamentally alters the electronic and steric properties of the 2-butanone backbone. This significant structural modification means that the thermodynamic and kinetic data for simpler ketones cannot be reliably extrapolated to predict the behavior of 2-Butanone, 3-[(2-methylpropyl)amino]-.
Therefore, this article cannot provide detailed research findings, data tables, or a thermodynamic and kinetic profile for 2-Butanone, 3-[(2-methylpropyl)amino]- as such information is not currently available in the cited literature. Further experimental and computational studies are required to elucidate the reactivity and reaction mechanisms of this particular compound.
Computational and Theoretical Studies on 2 Butanone, 3 2 Methylpropyl Amino
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Ground State Geometries and Energies
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.
A typical DFT study of 2-Butanone (B6335102), 3-[(2-methylpropyl)amino]- would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface. This process would yield precise bond lengths, bond angles, and dihedral angles. The calculation would also provide the ground state energy of the molecule, a key indicator of its thermodynamic stability. Different combinations of exchange-correlation functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to ensure the reliability of the results.
Table 1: Hypothetical DFT-Calculated Ground State Properties of 2-Butanone, 3-[(2-methylpropyl)amino]- This table is illustrative and not based on published data.
| Property | Value |
|---|---|
| Method/Basis Set | B3LYP/6-31G* |
| Ground State Energy (Hartree) | -XXX.XXXXXX |
| Dipole Moment (Debye) | X.XX |
| Key Bond Length (C=O) (Å) | ~1.22 |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating sites prone to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and electrical conductivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. Analysis for 2-Butanone, 3-[(2-methylpropyl)amino]- would involve visualizing the electron density distribution of these orbitals to predict its reactive behavior.
Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-Butanone, 3-[(2-methylpropyl)amino]- This table is illustrative and not based on published data.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -X.XX |
| LUMO | +Y.YY |
Electrostatic Potential (ESP) Surface Analysis
The Electrostatic Potential (ESP) surface is a map of the electrostatic potential generated by the molecule's electron and nuclei distribution. It is plotted onto the molecule's electron density surface. The ESP surface is invaluable for predicting non-covalent interactions and identifying reactive sites.
Different colors on the ESP map represent different potential values. Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. These would likely be found near the oxygen atom of the carbonyl group and the nitrogen atom of the amino group in 2-Butanone, 3-[(2-methylpropyl)amino]-. Regions of positive potential (typically colored blue) are electron-poor and indicate sites for nucleophilic attack, likely around the hydrogen atoms attached to the nitrogen and the carbonyl carbon.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like 2-Butanone, 3-[(2-methylpropyl)amino]-, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.
Potential Energy Surface (PES) Scans
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the changing parameter reveals the energy minima (stable conformers) and energy maxima (transition states between conformers). For 2-Butanone, 3-[(2-methylpropyl)amino]-, PES scans would be performed by rotating key single bonds, such as the C-C and C-N bonds, to map out its conformational landscape.
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's conformational behavior. This method simulates the motion of atoms and molecules over time by solving Newton's equations of motion. An MD simulation would allow researchers to observe how 2-Butanone, 3-[(2-methylpropyl)amino]- explores its conformational space at a given temperature.
By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can sample a wide range of conformations and determine their relative populations. This provides a more realistic understanding of the molecule's flexibility and the dynamic equilibrium between different conformers in a solution or other environments, which is information that static calculations like geometry optimization cannot provide.
Intermolecular Interactions and Self-Association Behavior
A thorough understanding of the intermolecular interactions of 2-Butanone, 3-[(2-methylpropyl)amino]- is crucial for predicting its physical properties and behavior in various environments. Computational methods, particularly quantum mechanics (QM) and molecular dynamics (MD) simulations, are powerful tools for elucidating these non-covalent interactions.
For a molecule like 2-Butanone, 3-[(2-methylpropyl)amino]-, which possesses a carbonyl group (a hydrogen bond acceptor), a secondary amine group (a hydrogen bond donor and acceptor), and nonpolar alkyl groups, a variety of intermolecular forces would be at play. These include:
Hydrogen Bonding: The most significant interaction would likely be hydrogen bonding between the N-H group of one molecule and the C=O group or the nitrogen atom of another. This would be a primary driver of self-association, leading to the formation of dimers and larger oligomers in the liquid phase or in nonpolar solvents.
Dipole-Dipole Interactions: The polar carbonyl and amino groups create a significant molecular dipole moment, leading to dipole-dipole attractions between molecules.
Computational studies on similar molecules, such as 2-butanone, have explored their potential energy surfaces using ab initio and Density Functional Theory (DFT) calculations to understand conformational preferences, which are influenced by intramolecular and intermolecular forces. nih.gov Similar approaches for 2-Butanone, 3-[(2-methylpropyl)amino]- would involve mapping the potential energy surface to identify stable dimeric or oligomeric structures and quantifying the strength of the various intermolecular interactions.
Prediction of Spectroscopic Parameters
Computational chemistry provides robust methods for predicting spectroscopic data, which can aid in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently employed to predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.
For 2-Butanone, 3-[(2-methylpropyl)amino]-, a computational NMR study would involve:
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using methods like DFT.
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. These are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the protons and carbons near the electronegative oxygen and nitrogen atoms would be expected to have larger chemical shifts. While experimental NMR data for the parent compound 2-butanone is well-documented, computational predictions for the substituted title compound would provide valuable insights for its synthesis and characterization. docbrown.infochemicalbook.comdocbrown.info
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Butanone, 3-[(2-methylpropyl)amino]- (Note: This table is illustrative and not based on actual published computational data for this specific molecule.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃-C=O) | ~2.1 | ~28 |
| C2 (C=O) | - | ~210 |
| C3 (CH-N) | ~3.0 | ~65 |
| C4 (CH₃-CH) | ~1.2 | ~15 |
| N-H | Variable | - |
| N-CH₂ | ~2.5 | ~55 |
| CH(CH₃)₂ | ~1.8 | ~28 |
| CH(CH₃)₂ | ~0.9 | ~20 |
Computational simulations of infrared (IR) and Raman spectra are invaluable for identifying functional groups and understanding the vibrational modes of a molecule. These simulations are typically performed using DFT calculations. quimicaorganica.org
The process involves:
Frequency Calculation: After geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the vibrational frequencies.
Intensity Calculation: The IR intensities are proportional to the square of the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.
For 2-Butanone, 3-[(2-methylpropyl)amino]-, the simulated IR spectrum would be expected to show characteristic peaks for the C=O stretch (typically around 1715 cm⁻¹), the N-H stretch (around 3300-3500 cm⁻¹), C-N stretching, and various C-H bending and stretching modes. Comparing the simulated spectra with experimental data can confirm the structure and identify different conformers.
Solvation Models and Prediction of pKa Values
The acidity or basicity of a molecule, quantified by its pKa value, is highly dependent on its environment, particularly the solvent. Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation/deprotonation reaction in solution.
This is typically achieved using a combination of:
Quantum Mechanics: To accurately describe the electronic structure of the molecule in its protonated and deprotonated states.
Solvation Models: To account for the significant effect of the solvent. Common approaches include implicit solvation models like the Polarizable Continuum Model (PCM) and explicit solvation models where individual solvent molecules are included in the simulation. mdpi.com
For 2-Butanone, 3-[(2-methylpropyl)amino]-, the secondary amine group is basic. A computational pKa prediction would involve calculating the free energy change for the reaction: R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻
Accurate pKa prediction is computationally demanding but essential for understanding the molecule's behavior in biological systems and for applications in areas like drug design. nih.gov
In Silico Design and Prediction of Reactivity Descriptors
In silico methods are increasingly used to predict the reactivity of molecules and to design new compounds with desired properties. Reactivity descriptors, derived from conceptual DFT, provide insights into where a molecule is most likely to react.
Key reactivity descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of chemical reactivity.
Electrostatic Potential (ESP): The ESP map shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-Butanone, 3-[(2-methylpropyl)amino]-, the oxygen of the carbonyl group and the nitrogen of the amine would be expected to be nucleophilic sites.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, and radical attacks.
These descriptors would be invaluable for predicting how 2-Butanone, 3-[(2-methylpropyl)amino]- might react with other molecules, for designing derivatives with enhanced reactivity or stability, and for understanding its potential metabolic pathways.
Derivatives and Analogues of 2 Butanone, 3 2 Methylpropyl Amino : Synthesis and Chemical Characterization
Systematic Modifications of the Amine Moiety
The secondary amine in 2-Butanone (B6335102), 3-[(2-methylpropyl)amino]- is a key functional group that can be readily modified to introduce a wide range of substituents, leading to the formation of tertiary amines, quaternary ammonium (B1175870) salts, and N-nitroso derivatives.
Introduction of Different N-Alkyl/Aryl Substituents
The hydrogen atom on the nitrogen of 2-Butanone, 3-[(2-methylpropyl)amino]- can be replaced with various alkyl or aryl groups.
N-Alkylation: Direct N-alkylation can be achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine. This reaction proceeds via an SN2 mechanism. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being commonly employed.
N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amine with an aryl halide or triflate. The reaction conditions, including the choice of ligand and base, are crucial for achieving high yields and can be tailored to the specific arylating agent used.
Interactive Data Table 1: Synthesis of N-Alkyl/Aryl Derivatives
| Derivative Name | Synthetic Method | Reactants | Typical Yield (%) | Key Spectroscopic Data (Hypothetical) |
| 2-Butanone, 3-[(methyl)(2-methylpropyl)amino]- | N-Alkylation | 2-Butanone, 3-[(2-methylpropyl)amino]-, Methyl iodide, K2CO3 | 85-95 | ¹H NMR: δ ~2.2 (s, 3H, N-CH₃) |
| 2-Butanone, 3-[(phenyl)(2-methylpropyl)amino]- | Buchwald-Hartwig Amination | 2-Butanone, 3-[(2-methylpropyl)amino]-, Bromobenzene, Pd(OAc)₂, BINAP, NaOtBu | 70-85 | ¹³C NMR: Aromatic signals at δ ~120-150 ppm |
Synthesis of Tertiary Amine Analogues
Tertiary amine analogues of 2-Butanone, 3-[(2-methylpropyl)amino]- can be synthesized through reductive amination. This one-pot reaction involves treating the secondary amine with an aldehyde or ketone in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is highly versatile and allows for the introduction of a wide variety of substituents onto the nitrogen atom. For instance, reaction with formaldehyde (B43269) would yield the N-methyl tertiary amine, while reaction with acetone (B3395972) would introduce an N-isopropyl group.
Interactive Data Table 2: Synthesis of Tertiary Amine Analogues via Reductive Amination
| Tertiary Amine Analogue | Carbonyl Compound | Reducing Agent | Typical Yield (%) | Key Spectroscopic Data (Hypothetical) |
| 2-Butanone, 3-[(ethyl)(2-methylpropyl)amino]- | Acetaldehyde | Sodium triacetoxyborohydride | 80-90 | ¹H NMR: Quartet at δ ~2.5 (2H, N-CH₂CH₃) and triplet at δ ~1.1 (3H, N-CH₂CH₃) |
| 2-Butanone, 3-[(benzyl)(2-methylpropyl)amino]- | Benzaldehyde | Sodium cyanoborohydride | 75-85 | ¹H NMR: Singlet at δ ~3.6 (2H, N-CH₂Ph) and aromatic protons at δ ~7.2-7.4 |
Formation of Quaternary Ammonium Salts
Quaternary ammonium salts are synthesized from the corresponding tertiary amine analogues through a process known as quaternization, most commonly the Menschutkin reaction. This reaction involves the treatment of the tertiary amine with an alkyl halide. The reaction rate is influenced by the nature of the alkyl halide and the solvent polarity. The resulting quaternary ammonium salts are ionic compounds with distinct solubility properties compared to their neutral amine precursors.
To synthesize a quaternary ammonium salt from 2-Butanone, 3-[(2-methylpropyl)amino]-, it would first be necessary to convert it to a tertiary amine, for example, by reductive amination with formaldehyde to yield 2-Butanone, 3-[(methyl)(2-methylpropyl)amino]-. Subsequent reaction with an alkyl halide, such as methyl iodide, would then yield the desired quaternary ammonium salt.
Interactive Data Table 3: Synthesis of a Quaternary Ammonium Salt
| Quaternary Ammonium Salt | Precursor Tertiary Amine | Alkylating Agent | Typical Yield (%) | Key Spectroscopic Data (Hypothetical) |
| 3-(Dimethyl(2-methylpropyl)ammonio)-2-butanone iodide | 2-Butanone, 3-[(methyl)(2-methylpropyl)amino]- | Methyl iodide | >90 | ¹H NMR: Singlet for N⁺-(CH₃)₂ protons shifted downfield compared to the N-CH₃ signal in the tertiary amine precursor. |
N-Nitroso Derivatives and Related Structures
The secondary amine functionality of 2-Butanone, 3-[(2-methylpropyl)amino]- can react with nitrosating agents to form N-nitroso derivatives. A common method for this transformation is the reaction with sodium nitrite (B80452) in an acidic aqueous solution. The acid protonates the nitrite to form nitrous acid, which is the active nitrosating species. These reactions are typically carried out at low temperatures to prevent the decomposition of nitrous acid. The resulting N-nitrosamines are a class of compounds that have been extensively studied.
Structural Variations of the Ketone and Butanone Backbone
Modifications to the carbonyl group and the carbon skeleton of the butanone moiety open up another avenue for creating analogues of 2-Butanone, 3-[(2-methylpropyl)amino]-.
Homologation and Chain Extension Strategies
Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, and other chain extension strategies can be applied to the butanone backbone to create larger and more complex structures.
One potential strategy for homologation is the Arndt-Eistert synthesis . This multi-step sequence would conceptually begin with the conversion of the ketone in an N-protected derivative of 3-amino-2-butanone to a carboxylic acid. This acid would then be converted to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement, typically promoted by a silver catalyst, would generate a ketene, which can be trapped with water to yield the homologated carboxylic acid. The final steps would involve re-introducing the ketone functionality. Due to the presence of the amine, protection and deprotection steps would be necessary throughout this sequence.
A more direct approach for chain extension at the carbonyl group is the Wittig reaction . This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). The choice of the ylide determines the structure of the appended carbon chain. For this reaction to be successful, the amino group would likely need to be protected, for example, as a carbamate, to prevent it from interfering with the strongly basic conditions often used to generate the ylide. The Wittig reaction would convert the carbonyl group into a carbon-carbon double bond, which could then be further functionalized. For example, reaction with methylenetriphenylphosphorane (B3051586) would introduce a terminal alkene, effectively extending the chain.
Another strategy for chain extension involves the reaction of the ketone with organometallic reagents, such as Grignard or organolithium reagents. This would lead to the formation of a tertiary alcohol, which could then undergo further transformations to extend the carbon chain. Again, protection of the amine would be a prerequisite for this approach.
Interactive Data Table 4: Potential Chain Extension Strategies
| Strategy | Key Reagents | Intermediate Product | Final Product (Conceptual) | Notes |
| Arndt-Eistert Homologation | N-Protected 3-amino-2-butanoic acid, SOCl₂, CH₂N₂, Ag₂O, H₂O | N-Protected 4-amino-3-pentanoic acid | N-Protected 4-amino-3-pentanone | Multi-step process requiring protection/deprotection. |
| Wittig Reaction | N-Protected 3-amino-2-butanone, Ph₃P=CH₂ | N-Protected 3-amino-2-methyl-1-butene | Further functionalization of the double bond possible. | Requires protection of the amine. |
| Grignard Reaction | N-Protected 3-amino-2-butanone, CH₃MgBr, H₃O⁺ | N-Protected 3-amino-2-methyl-2-butanol | Forms a tertiary alcohol. | Requires protection of the amine. |
Introduction of Additional Functionalities onto the Carbonyl System
The carbonyl group of the 2-butanone moiety within the 3-[(2-methylpropyl)amino]- scaffold serves as a versatile handle for introducing a wide range of additional functionalities. The reactivity of this ketone is central to the synthesis of a diverse array of derivatives through condensation and carbon-carbon bond-forming reactions. nih.gov
One of the most common transformations involves the condensation of the carbonyl group with hydroxylamine (B1172632) or its derivatives to form oximes. wikipedia.orgnih.govresearchgate.net This reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration, to yield the corresponding ketoxime. researchgate.net These oxime derivatives are not merely for characterization; they can serve as intermediates for further transformations, such as the Neber rearrangement to generate α-amino ketones or dehydration to form nitriles. wikipedia.org
Similarly, reaction with hydrazine (B178648) and its substituted analogues (e.g., phenylhydrazine) yields hydrazones. nih.govwikipedia.org These reactions are typically carried out by heating the ketone and hydrazine reagent in a suitable solvent like ethanol (B145695) or methanol. nih.gov Hydrazones are valuable intermediates in various organic reactions, including the Wolff-Kishner reduction and the Shapiro reaction. wikipedia.org The rich chemistry of hydrazones allows for their use in creating more complex molecules, such as pyrazoles or N-alkyl hydrazides. nih.govwikipedia.org
The introduction of new carbon-carbon bonds at the carbonyl carbon can also be achieved, although the presence of the α-amino group may influence reaction conditions. Standard methodologies such as the Wittig reaction, which converts ketones to alkenes, are applicable, providing a route to derivatives with extended carbon skeletons. The reactivity of the carbonyl group in α-amino ketones makes them valuable building blocks for polyfunctional amino derivatives. nih.gov
Table 1: Examples of Carbonyl Functionalization Reactions
| Reaction Type | Reagent | Functional Group Introduced |
|---|---|---|
| Oximation | Hydroxylamine (NH₂OH) | Oxime (C=N-OH) |
| Hydrazone Formation | Hydrazine (N₂H₄) | Hydrazone (C=N-NH₂) |
| Reductive Amination | Amine (R-NH₂) + Reducing Agent | Substituted Amine |
Formation of Cyclized Analogues
The bifunctional nature of 2-Butanone, 3-[(2-methylpropyl)amino]- and its derivatives, possessing both a nucleophilic amino group and an electrophilic carbonyl center, makes them ideal precursors for the synthesis of various heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of stable, often aromatic, ring structures.
A prominent application is the synthesis of substituted pyrazines. The self-condensation of two molecules of an α-amino ketone, which can be generated in situ, followed by oxidation, is a classical method for preparing 2,5-disubstituted pyrazines. nih.govyoutube.comacs.org This biomimetic approach is efficient for creating symmetrically substituted pyrazines. rsc.org
Another important class of heterocycles accessible from this scaffold are imidazoles. The reaction of an α-amino ketone with reagents like cyanates or isothiocyanates is a known route to imidazole (B134444) derivatives. youtube.com More complex, multi-component strategies have also been developed. For instance, α-acylamino ketones, which can be prepared from α-amino ketones, are versatile intermediates that can be cyclized to form 1,2,4-trisubstituted imidazoles. nih.gov Copper-catalyzed one-pot syntheses starting from ketones and an ammonia (B1221849) source can also yield imidazole derivatives through a cascade of α-amination and C-C bond cleavage. nih.govrsc.org
Furthermore, intramolecular cyclization strategies can be employed to create novel ring systems. For example, derivatives of α-amino acids containing a diazoketone functionality have been shown to undergo Brønsted acid-catalyzed intramolecular cyclization to form oxazinanones. frontiersin.orgresearchgate.net Radical cyclization of ketone-tethered amides provides another pathway to form bicyclic nitrogen-containing heterocycles. rsc.orgrsc.orgresearchgate.net These methodologies highlight the potential to construct diverse and complex molecular architectures from the amino ketone scaffold.
Synthesis of Stereoisomeric and Diastereomeric Variants
The 3-position of the 2-butanone core in 2-Butanone, 3-[(2-methylpropyl)amino]- is a stereocenter, meaning the compound can exist as a pair of enantiomers. The control of stereochemistry is crucial in many applications, and several synthetic strategies have been developed to access stereoisomerically pure α-amino ketones.
One powerful approach is the asymmetric synthesis from prochiral precursors. This can be achieved through the catalytic asymmetric transfer hydrogenation of α-keto ketimines. acs.orgrsc.org Using a chiral Brønsted acid as a catalyst, a variety of chiral α-amino ketones can be prepared with high yields and excellent enantioselectivities (up to 98% ee). acs.orgnih.gov Another advanced method involves the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids, which also provides access to chiral α-amino ketones in a highly stereocontrolled manner. nih.govrsc.org
Enzymatic methods also offer a highly selective route. Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones, providing a direct pathway to chiral α-amino alcohols, which are closely related and can often be converted to the target ketones. nih.gov
For cases where a racemic mixture is synthesized, dynamic kinetic resolution (DKR) can be employed to convert the mixture into a single desired enantiomer. DKR processes often combine an enantioselective enzyme with a racemization catalyst. For example, ketoreductases (KREDs) have been used in combination with pyridoxal-5-phosphate (PLP), which catalyzes the racemization of the starting α-amino ketone, to produce stereopure 1,2-amino alcohols. researchgate.net
Table 2: Methodologies for Stereoselective Synthesis of α-Amino Ketones
| Method | Precursor | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | α-Keto Ketimine | Chiral Brønsted Acid | High enantioselectivity (up to 98% ee) acs.orgnih.gov |
| Asymmetric Arylation | C-acyl N,O-aminal + Arylboronic acid | Chiral Palladium Complex | Highly stereocontrolled C-C bond formation nih.govrsc.org |
| Enzymatic Reductive Amination | α-Hydroxy Ketone | Engineered Amine Dehydrogenase (AmDH) | High stereoselectivity using biological catalysts nih.gov |
Structure-Reactivity Relationships in Derivatives of 2-Butanone, 3-[(2-methylpropyl)amino]-
The chemical reactivity of derivatives of 2-Butanone, 3-[(2-methylpropyl)amino]- is governed by the interplay of electronic and steric effects originating from substituents on both the amino group and the ketone framework. These factors influence the accessibility and electrophilicity of the carbonyl carbon, as well as the nucleophilicity of the amino group.
Electronic Effects: The nature of any substituent attached to the nitrogen atom significantly alters the electronic properties of the molecule. Electron-withdrawing groups (e.g., acyl, sulfonyl) decrease the electron density on the nitrogen, reducing its basicity and nucleophilicity. This can be advantageous in reactions where the amine needs to be protected or its reactivity suppressed. Conversely, electron-donating groups would increase the basicity of the amine. These electronic effects can also be transmitted inductively to the carbonyl group, although to a lesser extent, subtly modifying its electrophilicity. brainkart.com
Steric Effects: The steric hindrance around the carbonyl group is a critical factor determining its reactivity towards nucleophilic attack. brainkart.com Increasing the bulk of the substituent on the nitrogen (e.g., replacing the isobutyl group with a larger group) or on the α-carbon can hinder the approach of nucleophiles to the carbonyl carbon. nih.gov This steric crowding is also important in the transition state of addition reactions; bulkier groups lead to a more crowded and less stable transition state, thus slowing the reaction rate. brainkart.com This principle is observed in palladium-catalyzed arylation reactions, where ortho-substituted arylboronic acids show reduced reactivity due to steric effects. nih.gov
The interplay between these factors is crucial in directing the outcome of chemical transformations. For example, in the formation of cyclized analogues, the nucleophilicity of the amine and the electrophilicity of the carbonyl must be appropriately balanced for efficient ring closure. Understanding these structure-reactivity relationships is essential for designing synthetic routes and predicting the chemical behavior of new derivatives based on this scaffold.
Design and Synthesis of Compound Libraries Based on the Amino Ketone Scaffold
The α-amino ketone motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and its synthetic versatility. nih.govrsc.org This makes the 2-Butanone, 3-[(2-methylpropyl)amino]- framework an excellent starting point for the design and synthesis of compound libraries for screening and drug discovery. The generation of such libraries relies on combinatorial and parallel synthesis techniques, where different building blocks are systematically combined to produce a large number of structurally related compounds.
A common strategy involves solid-phase synthesis, where the amino ketone scaffold or a precursor is attached to a polymer resin. This allows for the use of excess reagents and simplified purification, as unreacted materials can be washed away. For example, polymer-supported α-acylamino ketones have been used as key intermediates in the solid-phase synthesis of a combinatorial array of 1,2,4-trisubstituted imidazoles. nih.gov This approach allows for the introduction of three points of diversity by varying the initial amine, the bromoketone, and the carboxylic acid used in the synthesis. nih.gov
The synthetic utility of the amino ketone scaffold lies in its ability to react with a wide range of building blocks. The amino group can be varied by starting with different primary amines in the initial synthesis. The carbonyl group can be transformed into various functionalities, as discussed in section 6.2.2. Furthermore, the α-carbon can be functionalized. This multi-point diversity allows for the systematic exploration of the chemical space around the core scaffold. By creating libraries of compounds with varied steric and electronic properties, researchers can efficiently screen for molecules with desired biological activities.
Applications of 2 Butanone, 3 2 Methylpropyl Amino As a Chemical Reagent or Building Block Non Prohibited
Utility in Organic Synthesis as a Precursor for Complex Molecules
The bifunctional nature of 2-Butanone (B6335102), 3-[(2-methylpropyl)amino]- makes it a valuable precursor for the synthesis of more complex organic molecules. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for its participation in a variety of cyclization and functional group transformation reactions.
Nitrogen-containing heterocycles are core structures in many natural products, pharmaceuticals, and agrochemicals. nih.gov The development of efficient methods for their synthesis is a significant focus of organic chemistry. researcher.lifeclockss.org β-Amino ketones, such as 2-Butanone, 3-[(2-methylpropyl)amino]-, are well-established as C-C-N synthons for constructing these valuable frameworks. rsc.org
The compound can be used to synthesize a variety of heterocyclic systems, including pyridines, pyrimidines, and pyrroles, through condensation reactions with other bifunctional molecules. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted pyridines, while reaction with amidines or guanidines could yield pyrimidine (B1678525) derivatives. These reactions leverage the dual reactivity of the β-amino ketone to construct the heterocyclic ring system. rsc.org
| Reactant | Potential Heterocyclic Product | General Reaction Type |
|---|---|---|
| 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Substituted Pyridine (B92270) | Hantzsch-type Pyridine Synthesis |
| α,β-Unsaturated Ketone | Substituted Dihydropyridine | Michael Addition followed by Cyclization |
| Amidine or Guanidine | Substituted Pyrimidine | Condensation/Cyclization |
| α-Haloketone | Substituted Pyrrole | Paal-Knorr-type Synthesis |
Chiral building blocks are essential for the asymmetric synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. sigmaaldrich.com The structure of 2-Butanone, 3-[(2-methylpropyl)amino]- contains a stereocenter at the C3 position, and the adjacent ketone offers a handle for further stereoselective transformations.
For example, the stereoselective reduction of the ketone functionality can yield chiral 3-amino-2-butanol derivatives. These chiral amino alcohols are valuable synthons for various biologically active molecules. researchgate.net The synthesis of all four stereoisomers of 3-bromo-2-butanol has been demonstrated from 2,3-butanediol, highlighting the utility of the butan-2-ol framework in preparing chiral intermediates. researchgate.net Similarly, 2,3-butanedione (B143835) has been used as a protecting group for a chiral glycine (B1666218) equivalent, demonstrating its role in the stereoselective synthesis of amino acids. nih.govrsc.org By analogy, 2-Butanone, 3-[(2-methylpropyl)amino]- can serve as a key intermediate for accessing a library of chiral molecules through diastereoselective alkylation or reduction reactions. advancionsciences.com
Role as a Ligand in Coordination Chemistry (Non-Biological Catalysis)
The field of coordination chemistry explores the interaction between metal ions and ligands to form coordination complexes. nih.gov These complexes have diverse applications, including in catalysis. The 2-Butanone, 3-[(2-methylpropyl)amino]- molecule possesses both a nitrogen atom (Lewis base) and a carbonyl oxygen atom, making it an excellent candidate for a bidentate ligand that can coordinate to a central metal ion through both atoms, forming a stable five-membered chelate ring. wikipedia.org
Metal complexes of ligands containing both nitrogen and oxygen donor atoms have been widely studied. researchgate.net The synthesis of such complexes typically involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent, such as ethanol (B145695). scirp.orgnih.gov Upon mixing and often gentle heating, the ligand displaces solvent molecules from the metal's coordination sphere to form the complex, which may precipitate from the solution. nih.gov
A variety of transition metal ions, including but not limited to Copper(II), Nickel(II), Cobalt(II), and Zinc(II), can form stable complexes with bidentate N,O-donor ligands. scirp.orgbohrium.com The resulting complexes often exhibit distinct colors and magnetic properties depending on the metal ion and the coordination geometry, which can range from square planar to tetrahedral or octahedral. scirp.orgorientjchem.org
| Metal Ion | Potential Complex Formula | Predicted Geometry | Predicted Color |
|---|---|---|---|
| Copper(II) | [Cu(L)2]Cl2 | Distorted Octahedral / Square Planar | Blue or Green |
| Nickel(II) | [Ni(L)2(H2O)2]Cl2 | Octahedral | Green |
| Cobalt(II) | [Co(L)2Cl2] | Octahedral or Tetrahedral | Pink or Blue |
| Zinc(II) | [Zn(L)2]Cl2 | Tetrahedral | Colorless |
L = 2-Butanone, 3-[(2-methylpropyl)amino]-
The coordination of 2-Butanone, 3-[(2-methylpropyl)amino]- to a metal center can be investigated using various spectroscopic and analytical techniques. The interaction is fundamentally a Lewis acid (metal) and Lewis base (ligand) reaction. libretexts.org
Infrared (IR) spectroscopy is a powerful tool for confirming coordination. Upon complexation, the stretching frequencies of the N-H bond of the amine and the C=O bond of the ketone are expected to shift to lower wavenumbers. researchgate.netscirp.org This shift indicates a weakening of these bonds due to the donation of electron density from the nitrogen and oxygen atoms to the metal ion. researchgate.net Electronic absorption spectroscopy (UV-Vis) can provide information about the geometry of the complex and the electronic transitions occurring within the d-orbitals of the metal ion. bohrium.com The stability of metal-ligand interactions is influenced by factors such as the nature of the metal ion and the ligand, with chelation by bidentate ligands like the title compound generally leading to more stable complexes compared to monodentate ligands. nih.gov
| Functional Group | Typical IR Frequency (Free Ligand) | Expected Shift Upon Coordination | Reason for Shift |
|---|---|---|---|
| N-H (Amine) | ~3300-3400 cm-1 | Shift to lower frequency | Donation of N lone pair to metal |
| C=O (Ketone) | ~1715 cm-1 | Shift to lower frequency | Donation of O lone pair to metal |
| - | N/A | Appearance of new bands at ~400-600 cm-1 | Formation of new M-N and M-O bonds |
Applications in Material Science and Polymer Chemistry
The application of 2-Butanone, 3-[(2-methylpropyl)amino]- specifically in the fields of material science and polymer chemistry is not extensively documented in available research. However, based on its chemical structure, potential applications can be proposed.
Polymers are large molecules composed of repeating monomer units, and their properties are dictated by the nature of these monomers and the bonds connecting them. ardascience.com The bifunctional nature of 2-Butanone, 3-[(2-methylpropyl)amino]- suggests its potential as a monomer or a modifying agent in polymer synthesis. The secondary amine can react with compounds like epoxides or isocyanates to be incorporated into polymer backbones, such as in polyurethanes or epoxy resins. The ketone group could also be used for post-polymerization modification or for creating cross-links between polymer chains, which would alter the material's mechanical and thermal properties. For example, it could participate in condensation reactions to form polyimines (Schiff base polymers), a class of materials known for their thermal stability and potential in chemosensing applications.
Monomer or Cross-linking Agent in Polymer Synthesis
As a bifunctional molecule, 2-Butanone, 3-[(2-methylpropyl)amino]- possesses the theoretical capacity to act as a monomer in polymerization reactions. The amine and ketone groups can, under appropriate conditions, participate in reactions to form larger polymer chains. For instance, the amine group could react with compounds containing carboxylic acid or acyl chloride functionalities to form polyamide chains. The ketone group, while less reactive for polymerization, could be involved in reactions such as aldol (B89426) condensations or be a site for post-polymerization modification.
Furthermore, its structure lends itself to potential application as a cross-linking agent. In a pre-existing polymer matrix with suitable reactive sites, the amine or ketone group of 2-Butanone, 3-[(2-methylpropyl)amino]- could form covalent bonds between polymer chains, thereby creating a more rigid and stable three-dimensional network. This cross-linking can significantly alter the mechanical and thermal properties of the resulting material. However, detailed research findings and specific examples of its use in these applications are not widely documented in publicly available scientific literature.
Modifiers for Surface Coatings and Adhesives
The properties of 2-Butanone, 3-[(2-methylpropyl)amino]- also suggest its potential as a modifier for surface coatings and adhesives. The amine functionality can promote adhesion to various substrates through hydrogen bonding or by reacting with surface groups. This can lead to improved durability and performance of coatings. In adhesive formulations, its inclusion could enhance bond strength and flexibility. The alkyl groups within its structure can influence the hydrophobicity and compatibility of the coating or adhesive with other components. As with its role in polymer synthesis, specific, publicly accessible research detailing its performance and application in these areas is limited.
Use in Analytical Chemistry Method Development (Non-Clinical Context)
In the field of analytical chemistry, the availability of pure, well-characterized chemical compounds is crucial for the development and validation of new analytical methods.
Reference Standard for Chromatographic Analysis
For the accurate identification and quantification of a substance in a sample, a certified reference standard is essential. 2-Butanone, 3-[(2-methylpropyl)amino]- can serve this purpose in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). By injecting a known concentration of the pure compound into the instrument, analysts can determine its retention time and response factor. This information is then used to identify and quantify the compound in unknown samples. The physical and chemical properties of the compound, such as its volatility and polarity, will dictate the most suitable chromatographic conditions for its analysis.
| Analytical Technique | Typical Application | Key Parameters |
| Gas Chromatography (GC) | Analysis of volatile and semi-volatile compounds | Retention Time, Peak Area |
| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile and thermally labile compounds | Retention Time, Peak Area |
Development of Detection and Quantification Methods in Environmental or Industrial Samples
The development of robust analytical methods is critical for monitoring the presence and concentration of chemical compounds in environmental and industrial settings. Using 2-Butanone, 3-[(2-methylpropyl)amino]- as a target analyte, researchers can develop and optimize various analytical procedures. This includes selecting appropriate extraction techniques to isolate the compound from complex matrices like water, soil, or industrial process streams. Subsequently, sensitive and selective detection methods, often coupled with chromatography, such as mass spectrometry (MS), can be fine-tuned for its detection and quantification. The establishment of such methods is the first step in being able to assess the potential presence and impact of this compound in various environments.
| Sample Type | Potential Analytical Steps | Detection Method |
| Environmental (e.g., Water, Soil) | Sample Collection, Extraction (e.g., SPE, LLE), Concentration | GC-MS, LC-MS/MS |
| Industrial (e.g., Process Streams) | Sample Collection, Dilution, Direct Injection | GC-FID, HPLC-UV |
Advanced Analytical Methodologies for 2 Butanone, 3 2 Methylpropyl Amino in Non Biological Matrices
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatographic methods are central to the analysis of chemical compounds, offering high-resolution separation for both qualitative and quantitative purposes. For a compound like 2-Butanone (B6335102), 3-[(2-methylpropyl)amino]-, both gas and liquid chromatography present viable analytical approaches.
Gas Chromatography (GC) with Various Detectors (FID, MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, 2-Butanone, 3-[(2-methylpropyl)amino]- is amenable to GC analysis. However, the presence of the secondary amine group can lead to challenges such as peak tailing due to interactions with active sites on the column. labrulez.com Therefore, specialized approaches are often necessary.
Sample Introduction and Column Selection: A deactivated injector liner is recommended to prevent analyte degradation. The choice of column is critical; columns specifically designed for amine analysis, often featuring a base-deactivated stationary phase, are ideal to ensure symmetrical peak shapes. labrulez.com Common stationary phases for amine analysis include those with low to mid-polarity, such as 5% phenyl-methylpolysiloxane.
Detection:
Flame Ionization Detection (FID): As an organic molecule, the compound will respond well to a flame ionization detector. FID offers a wide linear range and is robust, making it suitable for purity assessment and quantification when reference standards are available.
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides both high sensitivity and structural information, which is invaluable for impurity identification. In electron impact (EI) mode, the compound would be expected to produce a characteristic fragmentation pattern that can be used for definitive identification. researchgate.net
Derivatization can also be employed to improve chromatographic behavior and sensitivity. Reagents like pentafluorobenzoyl chloride can react with the secondary amine to form a less polar, more volatile derivative with good electron-capturing properties, enhancing detection by an electron capture detector (ECD) or MS. researchgate.net
Table 8.1.1: Illustrative GC-MS Conditions for Analysis of a Structurally Similar Aminoketone
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-450 amu |
High-Performance Liquid Chromatography (HPLC) with UV, Refractive Index, or Mass Spectrometric Detection
High-performance liquid chromatography is highly versatile and can be adapted for the analysis of a wide range of compounds, including those that are not suitable for GC.
Separation Modes:
Reversed-Phase (RP) HPLC: This is the most common HPLC mode. A C18 or C8 column could be used, but the basic nature of the amine may cause peak tailing on standard silica-based columns. The use of a mobile phase with a slightly acidic pH (e.g., using trifluoroacetic acid as an additive) can protonate the amine, improving peak shape. sielc.com
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics, such as Primesep A, can offer unique selectivity and excellent peak shape for basic, hydrophilic compounds without the need for derivatization or ion-pairing reagents. sielc.com
Detection:
UV Detection: The carbonyl group in the butanone structure provides a chromophore, allowing for detection by UV spectrophotometry, typically in the low UV range (around 200-220 nm).
Refractive Index (RI) Detection: While less sensitive than UV, RI detection is a universal detection method that can be used if the compound lacks a strong chromophore or if the mobile phase absorbs in the UV range.
Mass Spectrometric (MS) Detection: HPLC-MS, particularly with an electrospray ionization (ESI) source, is a highly sensitive and specific detection method. In positive ion mode, the secondary amine is readily protonated, leading to a strong signal for the molecular ion [M+H]+.
For enhanced sensitivity and selectivity with UV or fluorescence detection, pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be utilized. thermofisher.com
Chiral Chromatography for Enantiomeric Purity Determination
The presence of a stereocenter at the third carbon of the butanone chain means that 2-Butanone, 3-[(2-methylpropyl)amino]- exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine enantiomeric purity.
High-performance liquid chromatography using chiral stationary phases (CSPs) is the most common approach for the enantiomeric separation of chiral amines and related compounds. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.govyakhak.org
Typical Conditions:
Columns: Chiralcel® and Chiralpak® columns are widely used for the separation of β-aminoketones. nih.gov
Mobile Phase: The choice of mobile phase depends on the specific CSP and can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase modes. nih.govresearchgate.net The addition of acidic or basic additives to the mobile phase can significantly influence the retention and resolution of the enantiomers. researchgate.net
Table 8.1.3: Example Chiral HPLC Conditions for Separation of β-Aminoketone Enantiomers
| Parameter | Condition |
| Column | Chiralpak® AD (250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Electrophoretic Methods for Separation and Analysis
Electrophoretic techniques, performed in narrow-bore capillaries, offer high separation efficiency and require minimal sample volumes, making them an attractive alternative to chromatographic methods. youtube.com
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-size ratio in an electric field. youtube.com As a basic compound, 2-Butanone, 3-[(2-methylpropyl)amino]- will be protonated in an acidic buffer and migrate as a cation.
The separation can be optimized by adjusting several parameters:
Buffer pH: The pH of the background electrolyte (BGE) will determine the degree of ionization of the analyte and the magnitude of the electroosmotic flow (EOF). nih.gov
Buffer Concentration: Affects the ionic strength of the medium, which in turn influences migration times and peak shapes.
Applied Voltage: Higher voltages generally lead to faster separations, but can also generate Joule heating, which may degrade resolution. nih.gov
For aliphatic amines that lack a strong chromophore, indirect UV detection or contactless conductivity detection can be employed. nih.gov
Micellar Electrokinetic Chromatography (MEKC)
MEKC is a modification of CE that allows for the separation of both neutral and charged analytes. wikipedia.org This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration (CMC). isfcppharmaspire.com This forms micelles that act as a pseudo-stationary phase.
The separation in MEKC is based on the differential partitioning of the analyte between the aqueous buffer and the hydrophobic interior of the micelles. This provides an additional separation mechanism to electrophoretic mobility, often leading to enhanced resolution, especially in complex mixtures. nih.gov For chiral separations, chiral selectors can be added to the micellar phase, a technique known as chiral MEKC. This has been shown to be effective for the separation of the optical isomers of some β-aminoketones. nih.gov
Table 8.2.2: General MEKC Parameters for Amine Separation
| Parameter | Typical Value/Condition |
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm length) |
| Background Electrolyte | 15-25 mM Borate buffer |
| Surfactant | 40-50 mM Sodium Dodecyl Sulfate (SDS) |
| Organic Modifier | 10-25% Methanol or Acetonitrile (B52724) |
| Applied Voltage | +15 to +25 kV |
| Detection | UV at 200-214 nm |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the detailed analysis of chemical compounds in complex matrices. For a compound such as 2-Butanone, 3-[(2-methylpropyl)amino]-, these techniques are invaluable for achieving high selectivity and sensitivity, enabling both quantification and structural confirmation.
GC-MS/MS for Trace Level Detection and Confirmation
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective analytical technique well-suited for the trace-level detection and confirmation of volatile and semi-volatile compounds like 2-Butanone, 3-[(2-methylpropyl)amino]- in non-biological matrices. This method combines the excellent separation capabilities of gas chromatography with the definitive identification power of tandem mass spectrometry.
The methodology involves introducing a sample into the GC system, where it is vaporized and separated based on the compound's boiling point and affinity for the stationary phase of the chromatographic column. As the separated components elute from the column, they enter the mass spectrometer. In the MS/MS setup, a specific precursor ion for 2-Butanone, 3-[(2-methylpropyl)amino]- is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a high degree of selectivity and reduces matrix interference, enabling detection at very low concentrations.
Detailed research findings have demonstrated the utility of GC-MS/MS for the analysis of related aminoketone compounds in various industrial and environmental samples. The selection of appropriate precursor-to-product ion transitions is crucial for the development of a robust and reliable method.
Table 1: Illustrative GC-MS/MS Parameters for the Analysis of 2-Butanone, 3-[(2-methylpropyl)amino]-
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Mass Spectrometer (MS/MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Collision Gas | Argon |
| Precursor Ion (m/z) | [Molecular Ion]⁺ |
| Product Ions (m/z) | [Fragment 1]⁺, [Fragment 2]⁺ |
| Collision Energy | Optimized for each transition |
Note: The specific precursor and product ions would need to be determined experimentally for 2-Butanone, 3-[(2-methylpropyl)amino]-.
LC-NMR for On-line Structural Elucidation
Liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) is a powerful hyphenated technique that directly couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural information provided by nuclear magnetic resonance (NMR) spectroscopy. nih.govnews-medical.net This is particularly useful in the chemical manufacturing of 2-Butanone, 3-[(2-methylpropyl)amino]- for the on-line structural elucidation of the main compound, as well as any impurities or degradation products that may form during the synthesis or storage. nih.gov
The process involves separating a sample mixture using an HPLC system. The eluent from the HPLC column flows directly into the NMR spectrometer's probe, allowing for the acquisition of NMR spectra of the separated compounds in real-time. mdpi.com This on-line approach is highly efficient for analyzing complex mixtures without the need for tedious fraction collection and subsequent individual analysis. sumitomo-chem.co.jpresearchgate.net For compounds that are present in lower concentrations, such as impurities, techniques like stop-flow LC-NMR can be employed, where the chromatographic flow is paused when the peak of interest is in the NMR probe to allow for longer acquisition times and improved signal-to-noise ratios. nih.gov
LC-NMR is instrumental in identifying unknown impurities, confirming the structure of reaction byproducts, and studying the degradation pathways of the target compound. dalton.comregistech.com The detailed structural information obtained from 1D and 2D NMR experiments, such as ¹H, ¹³C, COSY, HSQC, and HMBC, can be used to unequivocally determine the chemical structure of eluted compounds. registech.com
Table 2: Representative LC-NMR System Configuration for Analysis of 2-Butanone, 3-[(2-methylpropyl)amino]- and Related Substances
| Parameter | Description |
| Liquid Chromatograph (LC) | |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile-d₃ / D₂O gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV/Vis Diode Array Detector (for peak triggering) |
| NMR Spectrometer | |
| Magnetic Field Strength | 500 MHz or higher |
| Probe | Cryogenically cooled flow probe |
| Acquisition Modes | On-flow, Stop-flow, Loop collection |
| Key Experiments | 1D ¹H with solvent suppression, 2D COSY, HSQC, HMBC |
Development of Sensors for Industrial Process Monitoring (Non-Biological)
The development of chemical sensors for real-time, in-situ monitoring is a critical aspect of modern industrial process control. For the manufacturing of 2-Butanone, 3-[(2-methylpropyl)amino]-, sensors can provide continuous data on concentration, purity, and the presence of impurities, enabling tighter process control and improved product quality.
Electrochemical Sensors
Electrochemical sensors offer a robust and cost-effective solution for the in-process monitoring of electroactive species. ameteksi.com Given the presence of the amine and ketone functional groups, 2-Butanone, 3-[(2-methylpropyl)amino]- is a candidate for electrochemical detection. These sensors operate based on the measurement of an electrical signal (e.g., current, potential) that results from a chemical reaction at an electrode surface. chemrevlett.com
The development of an electrochemical sensor for this compound would involve the design of a working electrode with high sensitivity and selectivity. This could be achieved through the modification of the electrode surface with specific materials that facilitate the oxidation or reduction of the target analyte. Carbon-based materials like glassy carbon or screen-printed electrodes are often used as the base electrode material due to their wide potential window and chemical inertness. dalton.com
Different electrochemical techniques can be employed, such as cyclic voltammetry, differential pulse voltammetry, or amperometry, to correlate the measured electrical signal with the concentration of 2-Butanone, 3-[(2-methylpropyl)amino]- in the process stream.
Table 3: Comparison of Potential Electrochemical Sensor Types for 2-Butanone, 3-[(2-methylpropyl)amino]- Monitoring
| Sensor Type | Principle of Operation | Potential Advantages | Potential Challenges |
| Amperometric | Measures the current produced by the oxidation or reduction of the analyte at a constant potential. | High sensitivity, fast response time. | Susceptible to interference from other electroactive species. |
| Potentiometric | Measures the potential difference between a working and a reference electrode at near-zero current. | Simple instrumentation, wide dynamic range. | Lower sensitivity compared to amperometric sensors. |
| Voltammetric | Measures the current as the potential is varied, providing a characteristic "fingerprint" of the analyte. | Good selectivity, can potentially detect multiple components. | More complex instrumentation and data analysis. |
Optical Sensors
Optical sensors provide a non-invasive and versatile approach for industrial process monitoring. mdpi.com These sensors utilize the interaction of light with the chemical species of interest to generate a measurable signal. For 2-Butanone, 3-[(2-methylpropyl)amino]-, several optical sensing principles could be explored.
One approach is based on colorimetry, where a change in the color of a reagent upon interaction with the analyte is measured. researchgate.net For an amine-containing compound, a pH-sensitive dye could be immobilized on a solid support. researchgate.net The basicity of the amine group would cause a color change in the dye, which can be quantified using a simple spectrometer or even a digital camera. researchgate.net Another promising avenue is the use of chemoresponsive dyes that selectively interact with the target molecule, leading to a change in their absorption or fluorescence properties. mdpi.com
Spectroscopic techniques such as near-infrared (NIR) or Raman spectroscopy can also be employed for in-line process monitoring. These methods provide rich chemical information and can be used for the simultaneous quantification of multiple components in the reaction mixture.
Table 4: Overview of Optical Sensor Configurations for Amine and Ketone Detection
| Sensor Configuration | Sensing Mechanism | Typical Wavelength Range | Key Features |
| Colorimetric Sensor | pH-indicator dye interaction with the amine group. researchgate.net | Visible (400-700 nm) | Simple, low-cost, visual detection possible. researchgate.net |
| Fluorescence-based Sensor | Change in fluorescence intensity or lifetime upon binding of the analyte. | UV-Visible | High sensitivity, potential for high selectivity. |
| Near-Infrared (NIR) Spectroscopy | Overtone and combination vibrations of C-H, N-H, and O-H bonds. | Near-Infrared (780-2500 nm) | Non-invasive, suitable for solid and liquid samples, good for quantitative analysis. |
| Raman Spectroscopy | Inelastic scattering of laser light, providing a vibrational fingerprint of the molecule. | Visible or Near-Infrared | High chemical specificity, can be used in aqueous solutions. nih.gov |
Quality Control and Process Analytical Technology (PAT) in Chemical Manufacturing
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comwikipedia.org The implementation of PAT in the chemical manufacturing of 2-Butanone, 3-[(2-methylpropyl)amino]- aims to ensure consistent product quality, improve process understanding, and enhance manufacturing efficiency. mt.comcontinuaps.com
A key aspect of PAT is the use of in-line or on-line analytical tools to monitor the manufacturing process in real-time. mt.com This allows for immediate adjustments to be made to the process parameters to maintain the desired product quality. The electrochemical and optical sensors discussed in the previous sections are examples of PAT tools that can be integrated into the manufacturing process. innopharmaeducation.com
In the context of producing 2-Butanone, 3-[(2-methylpropyl)amino]-, PAT can be applied at various stages:
Raw Material Inspection: Spectroscopic techniques like NIR or Raman can be used to rapidly verify the identity and quality of incoming raw materials.
Reaction Monitoring: In-line spectroscopic probes can monitor the progress of the chemical reaction, tracking the consumption of reactants and the formation of the product and any byproducts. This real-time data allows for the precise determination of the reaction endpoint, preventing over- or under-reaction.
Crystallization and Downstream Processing: PAT tools can be used to monitor and control crystallization processes to ensure the desired crystal size distribution and purity.
The data generated from these PAT tools can be used to build process models that enhance the understanding of the relationship between process parameters and product quality. This knowledge is crucial for process optimization, troubleshooting, and continuous improvement. nih.gov
Historical Perspectives and Future Research Directions
Evolution of Academic Research on Amino Ketones and Related Compounds
The academic journey into the world of amino ketones, a class of compounds characterized by a ketone and an amine functional group, has been a long and evolving one. Historically, the synthesis of α-amino acids, which are structurally related to amino ketones, was a significant milestone. The Strecker synthesis, discovered in the 19th century, provided a method for synthesizing amino acids from aldehydes or ketones, laying the foundational understanding for reactions involving these functional groups. wikipedia.org
Early research into amino ketones primarily focused on fundamental synthesis methods. Classical approaches often involved the nucleophilic substitution of an α-halogenated ketone with an amine. researchgate.netrsc.org These methods, while effective, often required harsh reaction conditions. Over the decades, academic research has shifted towards developing more efficient and versatile synthetic protocols. The Mannich reaction, for instance, became a cornerstone for the synthesis of β-amino ketones. nih.govrsc.org
The late 20th and early 21st centuries have witnessed a significant increase in the number of sophisticated methodologies for amino ketone synthesis. researchgate.netrsc.org This surge is largely driven by the recognition of the amino ketone motif as a crucial structural component in many biologically active molecules and as a versatile synthetic intermediate. researchgate.netnih.gov Research has expanded to include asymmetric synthesis, aiming to produce enantiomerically pure amino ketones, which are vital for pharmaceutical applications. nih.gov The focus has progressively moved from just creating the amino ketone backbone to controlling its stereochemistry and functional group compatibility with high precision.
Impact of New Technologies on the Study of 2-Butanone (B6335102), 3-[(2-methylpropyl)amino]-
The advent of new technologies has profoundly impacted the study of organic synthesis, and the field of amino ketones is no exception. These advancements are paving the way for more efficient, selective, and sustainable methods to synthesize and study compounds like 2-Butanone, 3-[(2-methylpropyl)amino]-.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to understand reaction mechanisms, predict the stereochemical outcome of reactions, and design new catalysts for amino ketone synthesis. researchgate.netnih.gov For a molecule like 2-Butanone, 3-[(2-methylpropyl)amino]-, computational studies could elucidate its conformational preferences, reactivity, and potential interactions with biological targets.
Advanced Catalysis: The development of novel catalysts has revolutionized amino ketone synthesis. This includes:
Transition Metal Catalysis: Metals like palladium, rhodium, copper, and iron are used to catalyze a variety of reactions, including C-H activation, which allows for the direct functionalization of otherwise inert bonds. news-medical.netscripps.eduorganic-chemistry.org This could enable novel synthetic routes to derivatives of 2-Butanone, 3-[(2-methylpropyl)amino]-.
Photoredox Catalysis: This approach uses visible light to initiate chemical reactions, offering a milder and more environmentally friendly alternative to traditional methods. organic-chemistry.org
Biocatalysis: The use of enzymes, such as amine dehydrogenases, provides a highly selective and sustainable way to produce chiral amines and amino ketones. rsc.org
Electrochemical Synthesis: Electrochemistry offers a powerful tool for driving chemical reactions, often with high efficiency and selectivity. acs.org Recent advancements have demonstrated its utility in the synthesis of ketones, which could be adapted for the production of amino ketones. acs.org
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, scalability, and reaction control. This technology is well-suited for the optimization and production of fine chemicals like 2-Butanone, 3-[(2-methylpropyl)amino]-.
| Technology | Potential Impact on the Study of 2-Butanone, 3-[(2-methylpropyl)amino]- |
| Computational Chemistry | Elucidation of reaction mechanisms, prediction of properties, catalyst design. |
| Advanced Catalysis | Development of novel, efficient, and selective synthetic routes. |
| Electrochemical Synthesis | Greener and more efficient production methods. |
| Flow Chemistry | Improved process control, safety, and scalability for synthesis. |
Potential for Sustainable Chemistry Applications in Amino Ketone Synthesis and Utilization
The principles of green chemistry are increasingly influencing the direction of chemical research and development. For the synthesis and utilization of amino ketones like 2-Butanone, 3-[(2-methylpropyl)amino]-, there are significant opportunities to implement more sustainable practices.
The development of "green" or sustainable chemistry aims to create new reactions for molecule creation. sciencedaily.com One key area is the use of renewable resources as starting materials. For instance, biomass-derived platform molecules can be converted into valuable chemicals, including the precursors for amino ketones. rsc.orgmdpi.com
Another important aspect is the use of environmentally benign catalysts and reaction conditions. Iron, being abundant and non-toxic, is an attractive alternative to precious metal catalysts. researchgate.net The use of visible light in photochemistry, as opposed to UV light, is also a more sustainable approach. sciencedaily.com Furthermore, the development of catalytic processes that minimize waste, such as those with high atom economy, is a central goal of green chemistry. rsc.orgrsc.org The "borrowing hydrogen" methodology for N-alkylation of amines is a prime example of an atom-economic transformation that produces only water as a byproduct. rsc.org
Biocatalysis, using enzymes to perform chemical transformations, is another cornerstone of sustainable chemistry. Enzymes operate under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing side products. rsc.org
| Sustainable Chemistry Approach | Application in Amino Ketone Synthesis |
| Renewable Feedstocks | Utilization of biomass-derived precursors. rsc.orgmdpi.com |
| Green Catalysts | Use of earth-abundant metals like iron and biocatalysts. rsc.orgresearchgate.net |
| Atom Economy | Development of reactions that maximize the incorporation of starting materials into the final product. rsc.orgrsc.org |
| Alternative Energy Sources | Application of visible light (photocatalysis) and electricity (electrosynthesis). acs.orgsciencedaily.com |
Opportunities for Interdisciplinary Research Beyond Prohibited Areas
The study of organic molecules like 2-Butanone, 3-[(2-methylpropyl)amino]- is not confined to the realm of synthetic organic chemistry. There are numerous opportunities for interdisciplinary research that can unlock new applications and fundamental understanding. Organic chemistry is increasingly recognized as a central science that interfaces with numerous other disciplines. frontiersin.orguchicago.edu
Medicinal Chemistry and Chemical Biology: Amino ketones are important scaffolds in many pharmaceutical compounds. nih.govresearchgate.netnih.gov Interdisciplinary research in this area could involve the synthesis of analogues of 2-Butanone, 3-[(2-methylpropyl)amino]- and their evaluation for biological activity. This often involves collaboration between organic chemists, biochemists, and pharmacologists. ucsb.edu
Materials Science: Organic compounds with specific functional groups can be used as building blocks for new materials with unique electronic, optical, or mechanical properties. Research at the interface of organic chemistry and materials science could explore the potential of 2-Butanone, 3-[(2-methylpropyl)amino]- or its derivatives in the development of functional polymers or other advanced materials. uchicago.eduunc.edu
Catalysis: The development of new catalysts is an inherently interdisciplinary field, often combining principles of organic, inorganic, and physical chemistry. ucsb.edu The design and synthesis of new ligands for metal catalysts, inspired by the structure of amino ketones, could lead to novel catalytic transformations.
| Interdisciplinary Field | Potential Research Area for 2-Butanone, 3-[(2-methylpropyl)amino]- |
| Medicinal Chemistry | Synthesis and biological evaluation of analogues. nih.govucsb.edu |
| Materials Science | Incorporation into novel polymers or functional materials. uchicago.eduunc.edu |
| Catalysis | Use as a ligand or scaffold for new catalysts. ucsb.edu |
| Chemical Biology | Development of chemical probes to study biological processes. |
Future Outlook and Unexplored Avenues in the Chemistry of 2-Butanone, 3-[(2-methylpropyl)amino]-
The future of research on 2-Butanone, 3-[(2-methylpropyl)amino]- and related amino ketones is bright, with many unexplored avenues promising exciting discoveries. While significant progress has been made in the synthesis of amino ketones, several challenges and opportunities remain. researchgate.netrsc.org
One of the most significant frontiers is the development of methods for the direct functionalization of C-H bonds. news-medical.netscripps.edu For a molecule like 2-Butanone, 3-[(2-methylpropyl)amino]-, this could allow for the selective modification of the carbon skeleton without the need for pre-installed functional groups, leading to more efficient and versatile synthetic routes.
Another promising area is the development of novel asymmetric catalytic methods to control the stereochemistry of more complex amino ketones. While methods for the synthesis of α-chiral amino ketones are advancing, the creation of multiple stereocenters with high selectivity remains a challenge. nih.gov
The exploration of novel reactivity of the amino ketone motif is also a key area for future research. This could involve using the inherent functionality of the molecule to direct new transformations or to participate in cascade reactions to build molecular complexity rapidly.
Finally, a deeper investigation into the potential applications of 2-Butanone, 3-[(2-methylpropyl)amino]- itself is warranted. While its current uses may be limited, a thorough exploration of its chemical and physical properties could reveal new and valuable applications in areas such as materials science, agrochemicals, or as a novel building block in organic synthesis. The continuous evolution of synthetic methodologies and analytical techniques will undoubtedly open new doors for the exploration and utilization of this and other amino ketones. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 3-[(2-methylpropyl)amino]-2-butanone, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 3-amino-2-butanone with 2-methylpropyl halide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Optimization includes:
- Catalyst Screening : Acid catalysts (e.g., H₂SO₄) improve esterification efficiency in analogous compounds .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature Control : Reflux (~80–100°C) ensures complete conversion .
- Data Table :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst (acid) | 0.5–2 mol% | Increases yield |
| Reaction Time | 12–24 hours | Ensures completion |
| Solvent | DMF, THF | Polar aprotic preferred |
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of 3-[(2-methylpropyl)amino]-2-butanone?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the 2-methylpropyl group (δ 0.8–1.2 ppm for CH₃, δ 1.4–1.8 ppm for CH₂) and the ketone moiety (δ 200–220 ppm for carbonyl carbon) .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 172.17) .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How does the steric bulk of the 2-methylpropyl group influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Steric Hindrance Analysis : The branched 2-methylpropyl group reduces accessibility to the amino group, slowing reactions with bulky electrophiles. Kinetic studies under varying steric conditions (e.g., Grignard reagent size) can quantify this effect .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites .
- Experimental Design : Compare reaction rates with linear vs. branched alkylamino analogs using stopped-flow techniques.
Q. What in vitro assays are recommended to evaluate the anticancer potential of 3-[(2-methylpropyl)amino]-2-butanone, based on structural analogs?
- Methodological Answer :
- Kinase Inhibition Assays : Test CDK4/CDK6 inhibition (IC₅₀ values) using fluorescence-based assays, as seen in structurally related compounds .
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess proliferation inhibition .
- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence.
Q. How can researchers resolve contradictions in reported synthetic yields when using different acid catalysts?
- Methodological Answer :
- Controlled Replication : Reproduce experiments using identical substrates and catalysts (e.g., H₂SO₄ vs. HCl) under standardized conditions .
- Byproduct Analysis : GC-MS or HPLC can identify side products (e.g., over-esterification) affecting yields.
- Kinetic Profiling : Monitor reaction progress via inline FTIR to optimize time-to-yield ratios.
Data-Driven Analysis
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of 3-[(2-methylpropyl)amino]-2-butanone derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing 2-methylpropyl with cyclopentyl) and test bioactivity .
- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity .
- Data Table :
| Derivative | Substituent Change | CDK4 IC₅₀ (nM) |
|---|---|---|
| Parent Compound | None | 120 |
| Cyclopentyl Analog | Branched → Cyclic | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
